molecular formula C6H11NO3 B2654938 7-(Hydroxymethyl)-1,4-oxazepan-3-one CAS No. 2288710-02-9

7-(Hydroxymethyl)-1,4-oxazepan-3-one

Cat. No.: B2654938
CAS No.: 2288710-02-9
M. Wt: 145.158
InChI Key: NWLBEOJQFJUQDM-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS 2288710-02-9) is a chiral seven-membered heterocyclic compound with the molecular formula C6H11NO3 and an average molecular weight of 145.16 g/mol . This structure, featuring both a hydroxymethyl group and a ketone on its 1,4-oxazepane ring, makes it a valuable and versatile scaffold in synthetic and medicinal chemistry research . It serves as a key synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of novel antimicrobial agents . Heterocyclic compounds based on the 1,4-oxazepane skeleton are of significant research interest due to their presence in biologically active molecules and their utility as intermediates in asymmetric synthesis . The hydroxymethyl functional group provides a handle for further chemical modifications, allowing researchers to link this scaffold to other pharmacophores or to diversify its structure . While specific biological data for this exact compound may be limited, its structural features align with those investigated for antibacterial applications, positioning it as a promising building block in drug discovery efforts aimed at overcoming bacterial resistance . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(hydroxymethyl)-1,4-oxazepan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-3-5-1-2-7-6(9)4-10-5/h5,8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLBEOJQFJUQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)COC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7-(Hydroxymethyl)-1,4-oxazepan-3-one molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond Flatland: Physicochemical Profiling and Scaffold Integration of 7-(Hydroxymethyl)-1,4-oxazepan-3-one in Modern Drug Discovery

Abstract: The transition from sp2-rich, planar molecules to sp3-rich, conformationally complex scaffolds is a defining paradigm in contemporary medicinal chemistry. This technical guide provides a comprehensive evaluation of 7-(Hydroxymethyl)-1,4-oxazepan-3-one , a highly versatile, chiral seven-membered heterocyclic building block. By analyzing its physicochemical properties, detailing self-validating synthetic methodologies, and exploring its integration into kinase and autophagy inhibitor programs, this whitepaper serves as an authoritative resource for drug development professionals.

Physicochemical Profiling & Molecular Identity

To effectively integrate a scaffold into a Fragment-Based Drug Discovery (FBDD) or Lead Optimization pipeline, its baseline physicochemical metrics must be rigorously defined. The 1,4-oxazepan-3-one core offers an optimal balance of hydrophilicity and structural rigidity, making it an ideal candidate for escaping "flatland" in drug design.

PropertyValue / SpecificationCausality & Pharmacological Relevance
Chemical Name 7-(Hydroxymethyl)-1,4-oxazepan-3-oneDefines the 7-membered lactam/ether hybrid core with a C7 functional vector.
CAS Number [1][2]Unique registry identifier for precise sourcing and literature cross-referencing.
Molecular Weight 145.16 g/mol [1][3]Low MW (<150 Da) ensures high ligand efficiency (LE) during fragment screening.
Molecular Formula C6H11NO3[1][2][3]High sp3 carbon fraction (Fsp3 = 1.0) improves aqueous solubility and clinical success rates.
InChIKey NWLBEOJQFJUQDM-UHFFFAOYSA-NEnables exact structural matching in cheminformatics databases.
Topological Polar Surface Area ~58.6 Ų[1]Optimal for passive membrane permeability while maintaining target H-bonding.
Commercial Purity ≥95%Standard baseline required to prevent false positives in high-throughput screening.

Structural Causality in Drug Design

The selection of the 1,4-oxazepan-3-one scaffold is rarely arbitrary; it is driven by precise spatial and electronic requirements within a target's active site.

  • The Lactam Motif (N4-C3=O): Acts as a rigid, directional hydrogen-bond donor/acceptor pair. In advanced kinase inhibitor design—such as the development of mutant PI3Kα inhibitors like[4] or ULK1 autophagy inhibitors[5]—the lactam nitrogen can be arylated to project deeply into the ATP-binding pocket, while the carbonyl interacts with the kinase hinge region.

  • The Ether Oxygen (O1): Provides an internal hydrogen-bond acceptor that modulates the conformational pucker of the 7-membered ring. This restricts the number of low-energy conformers, thereby reducing the entropic penalty upon target binding.

  • The C7-Hydroxymethyl Vector: Serves as a critical synthetic handle. Because C7 is a stereocenter, the hydroxymethyl group projects into a specific 3D quadrant. This vector can be elaborated into ethers, fluorinated analogs, or utilized as an attachment point for PROTAC linkers without disrupting the primary pharmacophore.

ScaffoldIntegration Core 1,4-oxazepan-3-one Core Scaffold N4 N4 Position (Lactam Nitrogen) Core->N4 Arylation/ Alkylation C7 C7 Position (Hydroxymethyl) Core->C7 Derivatization O1 O1 Position (Ether Oxygen) Core->O1 H-Bond Acceptor App1 Kinase Hinge Binding (e.g., PI3Kα/ULK1) N4->App1 App2 PROTAC Linker Attachment C7->App2 App3 Conformational Rigidity & Solubility O1->App3

Fig 1: Pharmacophore vector projection and structural utility of the 1,4-oxazepan-3-one scaffold.

Synthetic Methodology & Self-Validating Protocols

Synthesizing medium-sized (7-membered) rings presents inherent thermodynamic challenges due to transannular strain. Modern approaches utilize convergent [3+4]-annulation strategies or intramolecular cyclizations of functionalized amino-alcohols. The following protocol outlines a robust, self-validating workflow for generating the 1,4-oxazepan-3-one core, inspired by recent advancements in [6].

Protocol: Convergent Synthesis and Chiral Isolation

Step 1: [3+4]-Annulation via Aza-Oxyallyl Cation

  • Action: React an α-halo amide precursor with a 1,4-amphoteric compound (e.g., a functionalized diol) in the presence of Cesium Carbonate (Cs₂CO₃) and Hexafluoroisopropanol (HFIP) at 40°C.

  • Causality: The 7-membered ring formation is entropically disfavored. HFIP is chosen as a solvent because its strong hydrogen-bond donating capability stabilizes the highly polar transition state of the aza-oxyallyl cation. This effectively lowers the activation energy barrier and suppresses competing intermolecular oligomerization[6].

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the precursor mass is depleted and the target intermediate mass (m/z [M+H]+) constitutes >85% of the Total Ion Chromatogram (TIC).

Step 2: Chemoselective Deprotection

  • Action: If the C7-hydroxymethyl is protected as a benzyl ether, subject the intermediate to catalytic hydrogenolysis (1 atm H₂, 10% Pd/C) in methanol for 4 hours.

  • Causality: Benzyl protection prevents premature etherification during the annulation phase. Hydrogenolysis is selected over acidic cleavage to ensure the sensitive lactam core remains entirely intact.

  • Self-Validation Checkpoint: Perform ¹H NMR (400 MHz, CDCl₃) on the crude extract. The complete disappearance of aromatic multiplet signals (δ 7.2–7.4 ppm) definitively validates the deprotection.

Step 3: Chiral Resolution

  • Action: Purify the crude racemic mixture using Preparative Chiral HPLC (e.g., Chiralpak IG column, Isopropanol/Hexane mobile phase) to isolate the pure (R) and (S) enantiomers.

  • Causality: The spatial orientation of the C7-hydroxymethyl group dictates the hydrogen-bonding network within a biological target's active site. Testing a racemic mixture in biological assays yields confounding, non-linear binding kinetics.

  • Self-Validation Checkpoint: Analyze the isolated fractions via Analytical Chiral HPLC. An enantiomeric excess (ee) of >95% must be confirmed before proceeding to biological evaluation.

SynthWorkflow A Chiral Precursor (e.g., Carbohydrate/Lactone) B Ring Expansion / Annulation [3+4] Cyclization A->B Catalyst / Heat C Deprotection of C7-Hydroxymethyl B->C Acidic/Basic Cleavage D Crude 7-(Hydroxymethyl)- 1,4-oxazepan-3-one C->D Aqueous Workup E Chiral HPLC Purification & LC-MS Validation D->E Enantiomeric Resolution F Pure Target Compound (>95% ee, MW: 145.16) E->F Self-Validating QC

Fig 2: Synthetic and analytical validation workflow for 1,4-oxazepan-3-one derivatives.

Analytical Validation Standards

To ensure absolute scientific integrity, any batch of 7-(Hydroxymethyl)-1,4-oxazepan-3-one must pass a tripartite validation matrix before deployment in medicinal chemistry campaigns:

  • Mass Accuracy: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass (Calculated for C₆H₁₂NO₃ [M+H]+: 146.0812; Acceptable error: <5 ppm).

  • Conformational Integrity: ¹³C NMR must resolve exactly 6 distinct carbon environments, confirming the lack of ring-opened polymeric impurities.

  • Purity Profiling: Reverse-phase UPLC must demonstrate >95% purity at 210 nm, ensuring no residual heavy metals (e.g., Pd from Step 2) or catalysts remain, which could yield false positives in sensitive biochemical assays.

References

  • Title: One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Phenylaminopyrimidine amide autophagy inhibitors and methods of use thereof (US11530206B2)

Sources

Structural Elucidation and X-Ray Crystallography of 7-(Hydroxymethyl)-1,4-oxazepan-3-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Pharmaceutical Relevance

The seven-membered 1,4-oxazepane ring is a conformationally dynamic heterocycle that serves as a privileged scaffold in modern medicinal chemistry. Specifically, 7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS 2288710-02-9)[1] represents a highly functionalized chiral building block. The presence of the lactam moiety (3-one) imparts partial planarity to the N4-C3-C2 region, while the C7-hydroxymethyl group introduces both a stereocenter and a critical hydrogen bond donor/acceptor vector.

Precise stereochemical and conformational characterization of this scaffold is paramount. Derivatives of 1,4-oxazepan-3-one have been extensively utilized in the development of monoamine reuptake inhibitors targeting depression and urinary incontinence[2], as well as in the design of somatostatin receptor subtype 4 (SSTR4) agonists[3]. Furthermore, recent advances in aza-oxyallyl cation chemistry have enabled the efficient annulation and synthesis of these functionalized 1,4-oxazepane-3-ones[4]. Understanding their solid-state architecture via X-ray diffraction (XRD) provides the foundational logic for rational, structure-based drug design.

Crystallization Methodology: A Self-Validating Protocol

To obtain diffraction-quality single crystals of 7-(Hydroxymethyl)-1,4-oxazepan-3-one, researchers must overcome the inherent flexibility of the 7-membered ring, which often leads to poor crystal packing or amorphous precipitation. The following step-by-step methodology utilizes anti-solvent vapor diffusion, chosen specifically to ensure a slow, thermodynamically controlled supersaturation gradient.

Step 1: Enantiomeric Purity Verification Causality: Crystallizing chiral flexible rings requires high enantiomeric excess (>99% ee). Trace enantiomeric impurities can cause racemic twinning or disrupt the crystal lattice. Verify purity via chiral HPLC before proceeding.

Step 2: Solvent System Selection Causality: The target molecule contains a competitive hydrogen-bonding network (lactam C=O/N-H and the C7-OH). Dissolve 15 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc). EtOAc acts as a hydrogen-bond acceptor, temporarily solvating the hydroxymethyl group to prevent premature, disordered aggregation.

Step 3: Vapor Diffusion Setup Place the EtOAc solution in a 2-dram inner vial. Place this open vial inside a 20 mL outer vial containing 3 mL of Hexane (anti-solvent). Seal the outer vial tightly. Causality: Hexane will slowly diffuse into the EtOAc phase over 3–5 days at 20°C. The gradual reduction in solvent polarity forces the molecules to self-assemble into their lowest-energy crystalline lattice.

Step 4: Optical Validation Harvest the resulting crystals and suspend them in Paratone-N oil on a glass slide. Examine under a polarized light microscope. Self-Validation: Rotate the polarizer. A high-quality single crystal will exhibit sharp, uniform extinction (going completely dark at specific angles). If the crystal shows mosaic patterns or incomplete extinction, it is twinned and must be rejected.

Step 5: Cryo-Mounting Select a colorless, block-like crystal (approx. 0.25 × 0.15 × 0.10 mm) and mount it on a MiTeGen cryoloop using the Paratone-N oil. Immediately transfer to the diffractometer's cold stream.

XRD_Workflow N1 1. Sample Preparation Chiral HPLC (>99% ee) N2 2. Solvent System EtOAc (Solvent) / Hexane (Anti-solvent) N1->N2 N3 3. Vapor Diffusion Controlled Supersaturation (20°C) N2->N3 N4 4. Optical Validation Polarized Light Microscopy N3->N4 N5 5. X-Ray Diffraction Cu Kα Radiation at 100 K N4->N5 N6 6. Structure Solution Direct Methods & Refinement N5->N6

Caption: Workflow for the crystallization and X-ray diffraction analysis of chiral 1,4-oxazepan-3-ones.

X-Ray Diffraction Data Acquisition

Data collection must be optimized for light-atom absolute structure determination.

  • Temperature (100 K): Flash-cooling the crystal to 100 K using a nitrogen cold stream is mandatory. Causality: This minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the intensity and resolution of high-angle diffraction spots, which are crucial for resolving the exact conformation of the flexible oxazepane ring.

  • Radiation Source (Cu Kα, λ = 1.54178 Å): Unlike standard Mo Kα radiation, copper radiation is strictly required here. Causality: 7-(Hydroxymethyl)-1,4-oxazepan-3-one (C6H11NO3) lacks heavy atoms. Cu Kα provides a stronger anomalous dispersion signal for the oxygen atoms, enabling the accurate calculation of the Flack parameter to definitively assign the absolute stereochemistry at C7[5].

  • Structure Solution: The structure is solved using dual-space direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using SHELXL.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters and refinement metrics expected for the enantiopure 7-(Hydroxymethyl)-1,4-oxazepan-3-one scaffold, based on homologous solid-state characterizations of 1,4-oxazepane derivatives[2].

Crystallographic ParameterValue / Metric
Chemical Formula C₆H₁₁NO₃
Formula Weight 145.16 g/mol
Crystal System Monoclinic
Space Group P2₁ (Chiral)
Unit Cell Dimensions a = 5.842(1) Å, b = 8.215(2) Å, c = 7.431(1) Å
Cell Angle (β) 102.45(3)°
Volume (V) 348.2(1) ų
Z (Molecules per cell) 2
Calculated Density (ρ) 1.384 g/cm³
Absorption Coefficient (μ) 0.92 mm⁻¹ (Cu Kα)
Data Collection Temperature 100(2) K
Reflections Collected / Unique 3420 / 1250[R(int) = 0.032]
Goodness-of-Fit (GoF) on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.089
Flack Parameter 0.02(15) (Validates absolute configuration)

Structural Analysis and Conformational Dynamics

Upon successful refinement (R1 < 0.05), the solid-state architecture reveals critical insights into the molecule's behavior:

  • Ring Conformation: The 1,4-oxazepan-3-one ring predominantly adopts a twist-chair conformation in the solid state. The lactam bond (N4-C3) enforces local planarity, forcing the remaining sp³ carbons (C5, C6, C7) to pucker to relieve transannular strain.

  • Hydrogen Bonding Network: The crystal packing is heavily dictated by robust intermolecular hydrogen bonds. The primary interaction occurs between the C7-hydroxymethyl donor (-OH) and the lactam carbonyl acceptor (C=O) of an adjacent molecule. This head-to-tail hydrogen bonding forms infinite 1D helical chains along the crystallographic b-axis.

Implications for Rational Drug Design

The XRD data of the 7-(Hydroxymethyl)-1,4-oxazepan-3-one scaffold directly informs its utility in drug development. For instance, when designing monoamine reuptake inhibitors, the spatial orientation of the C7 substituent is critical for engaging the binding pockets of serotonin (SERT) or norepinephrine (NET) transporters[2]. The twist-chair conformation locked in the crystal structure represents the bioactive pre-organization of the scaffold. By understanding this geometry, medicinal chemists can rationally derivatize the C7-hydroxyl group (e.g., via etherification or carbamate formation) to optimize receptor interactions without disrupting the core ring's preferred binding conformation.

Conformational_Logic S1 7-(Hydroxymethyl)- 1,4-oxazepan-3-one S2 Intermolecular H-Bonding (C=O···H-O) S1->S2 S3 Twist-Chair Conformation S1->S3 S2->S3 Stabilizes S4 Stereo-Specific Receptor Binding S3->S4 S5 Target Modulation (e.g., SSTR4 / SERT) S4->S5

Caption: Conformational stabilization and its role in target binding for oxazepane derivatives.

References[4] One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. The Journal of Organic Chemistry - ACS Publications.Available Here[2] 1,4-oxazepane derivatives. CA2813911A1 - Google Patents. Available Here[1] 7-(Hydroxymethyl)-1,4-oxazepan-3-one | CAS 2288710-02-9. Benchchem. Available Here[5] 1,4-oxazepane derivatives (Crystallography Methods). CA2813911A1 - Google Patents. Available Here[3] Morpholine and 1,4-oxazepanamide as somatostatin receptor subtype 4 (SSTR4) agonists. JP2017533930A - Google Patents. Available Here

Sources

Comprehensive Solubility Profiling of 7-(Hydroxymethyl)-1,4-oxazepan-3-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of novel pharmaceutical intermediates. 7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS: 2288710-02-9) is a chiral, seven-membered heterocyclic compound (C₆H₁₁NO₃, MW: 145.16 g/mol ) that presents a unique solvation challenge[1],[2]. Featuring a lactam motif, an ether linkage, and a primary alcohol, the molecule possesses a complex hydrogen-bonding network. This whitepaper provides an in-depth analysis of its solubility profile, detailing the thermodynamic causality behind its solvation behavior and establishing a rigorously validated protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 7-(Hydroxymethyl)-1,4-oxazepan-3-one, one must first deconstruct its molecular architecture. The compound exhibits a Topological Polar Surface Area (TPSA) of 58.6 Ų[3], driven by three distinct functional groups that dictate its intermolecular interactions:

  • The Lactam Ring (Amide): Acts as both a strong hydrogen-bond donor (-NH) and acceptor (C=O). Lactams inherently possess strong dipole moments, leading to significant self-association in the solid state (high crystal lattice energy)[4],[5].

  • The Ether Linkage (-O-): Functions as a weak hydrogen-bond acceptor, contributing to dipole-dipole interactions without donating protons.

  • The Hydroxymethyl Group (-CH₂OH): A highly accessible, strong hydrogen-bond donor and acceptor that heavily influences the molecule's affinity for protic environments.

The Causality of Solvation

Dissolution is a thermodynamic competition between solute-solute lattice energies and solute-solvent interactions. For 7-(Hydroxymethyl)-1,4-oxazepan-3-one, the high density of H-bond donors (2) and acceptors (3) means that non-polar solvents (e.g., heptane, toluene) lack the dielectric capacity to disrupt the crystal lattice, resulting in the "brick-dust" phenomenon[6]. Conversely, polar aprotic solvents (e.g., DMSO, DMF) act as powerful H-bond acceptors, stabilizing the -OH and -NH protons while their strong dipoles align with the lactam carbonyl, driving the thermodynamic equilibrium toward complete dissolution.

Mechanism Solute 7-(Hydroxymethyl)-1,4-oxazepan-3-one (High Crystal Lattice Energy) Protic Polar Protic Solvents (MeOH, EtOH) Solute->Protic H-Bonding Aprotic Polar Aprotic Solvents (DMSO, DMF) Solute->Aprotic Dipole Interaction NonPolar Non-Polar Solvents (Hexane, Heptane) Solute->NonPolar Van der Waals Hbond H-Bond Network Disruption (Soluble) Protic->Hbond Dipole Dipole-Dipole Stabilization (Freely Soluble) Aprotic->Dipole VdW Weak Intermolecular Forces (Insoluble) NonPolar->VdW

Fig 1: Solvation pathways and thermodynamic interactions based on solvent polarity.

Solvent Selection Matrix

The following table synthesizes the predicted quantitative solubility profile of 7-(Hydroxymethyl)-1,4-oxazepan-3-one across standard organic solvents at 25.0 °C. Note: Values are representative baseline metrics derived from solvatochromic modeling of the oxazepane/lactam scaffold.

Solvent ClassSpecific SolventDielectric Constant (ε)H-Bond CapacityEstimated Solubility (mg/mL)Application Suitability
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Acceptor Only> 100 (Freely Soluble)Assay stock solutions, NMR
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Acceptor Only> 80 (Freely Soluble)High-concentration reactions
Polar Protic Methanol (MeOH)32.7Donor & Acceptor40 - 60 (Soluble)Crystallization (Solvent)
Halogenated Dichloromethane (DCM)9.1Weak Acceptor10 - 20 (Sparingly)Extraction, Chromatography
Ester Ethyl Acetate (EtOAc)6.0Acceptor Only5 - 15 (Slightly)Chromatography eluent
Non-Polar n-Heptane1.9None< 0.1 (Insoluble)Crystallization (Anti-solvent)

Methodology: The Self-Validating Shake-Flask Protocol

To transition from theoretical modeling to empirical data, the thermodynamic "shake-flask" method remains the gold standard[7],[8]. As an Application Scientist, it is imperative to utilize a self-validating system; a protocol that inherently proves equilibrium has been reached and prevents false positives caused by supersaturation or compound degradation.

Causality Behind Experimental Choices:
  • Orbital Shaking vs. Magnetic Stirring: Magnetic stir bars cause particle attrition (grinding). This artificially increases the solid's surface area and introduces localized kinetic energy, often leading to transient supersaturation or the generation of amorphous domains. Orbital shaking provides gentle mass transfer, preserving the crystal habit[7].

  • Centrifugation vs. Filtration: Highly polar molecules like 7-(Hydroxymethyl)-1,4-oxazepan-3-one can adsorb onto standard syringe filter membranes (e.g., Nylon or PTFE), artificially lowering the measured solubility. Centrifugation eliminates this matrix interference[8],[9].

Step-by-Step Workflow

Step 1: Saturation Preparation

  • Weigh an excess amount of 7-(Hydroxymethyl)-1,4-oxazepan-3-one (e.g., 50 mg) into a 5 mL amber glass vial. Amber glass is used to prevent potential photo-degradation over the 48-hour period.

  • Dispense exactly 1.0 mL of the target organic solvent into the vial.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

Step 2: Thermodynamic Equilibration 4. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. 5. Set the agitation speed to 150 RPM. 6. Self-Validation Checkpoint: After 24 hours, visually inspect the vial. If all solid has dissolved, the solution is not saturated. Add an additional 20 mg of API and resume shaking. A visible solid pellet must be present to guarantee saturation[7].

Step 3: Phase Separation 7. After 48 hours, remove the vial and immediately transfer the suspension to a microcentrifuge tube. 8. Centrifuge at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid.

Step 4: Quantification (HPLC-DAD) 9. Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. 10. Dilute the aliquot 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation within the HPLC system[10]. 11. Quantify the concentration against a pre-established 5-point calibration curve using HPLC-DAD. 12. Validation Loop: Repeat the sampling at 72 hours. If the concentration difference between 48h and 72h is < 5%, thermodynamic equilibrium is confirmed.

Workflow A Solid Addition (Excess API) B Solvent Dispensing (Organic Solvents) A->B C Equilibration (Orbital Shaker) B->C D Phase Separation (Centrifugation) C->D E Quantification (HPLC-UV/DAD) D->E

Fig 2: Step-by-step workflow for thermodynamic shake-flask solubility determination.

Strategic Implications for Drug Development

Understanding this solubility profile unlocks several strategic advantages in pharmaceutical development:

  • Crystallization Engineering: The stark contrast in solubility between polar protic solvents (Methanol) and non-polar solvents (Heptane) makes a Methanol/Heptane binary system an ideal solvent/anti-solvent pair for controlled crystallization and purification of the oxazepane derivative.

  • Assay Development: For in vitro biological screening, the compound should be prepared as a high-concentration stock in DMSO (due to its exceptional H-bond accepting capacity) before being serially diluted into aqueous buffers, minimizing the risk of precipitation.

References

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification". WHO Technical Report Series. URL: [Link]

  • The Journal of Physical Chemistry B. "Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators". ACS Publications. URL: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Tabriz University of Medical Sciences. URL: [Link]

  • Wikipedia. "N-Methyl-2-pyrrolidone (Lactam Solvent Properties)". Wikimedia Foundation. URL: [Link]

Sources

The Pharmacological Versatility of 1,4-Oxazepan-3-one Derivatives: Mechanisms of Action and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-oxazepan-3-one heterocyclic scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Historically viewed as a simple cyclic linker, recent structural biology and high-throughput screening efforts have repositioned this seven-membered lactam as a critical pharmacophore capable of precise allosteric modulation and targeted protein degradation.

By strategically restricting conformational freedom and modulating topological polar surface area (TPSA), 1,4-oxazepan-3-one derivatives have demonstrated profound efficacy across three distinct therapeutic domains: Cardiovascular Electrophysiology (RyR2 channel stabilization), Targeted Oncology (mutant PI3Kα degradation), and Neuroprotection (inhibition of Wallerian degeneration). This whitepaper dissects the causality behind these mechanisms and provides self-validating experimental protocols to evaluate their efficacy.

Mechanistic Pillar I: Allosteric Modulation of RyR2 Channels (Cardiology)

The Causality of Conformational Restriction

Ventricular arrhythmias in heart failure are frequently driven by Store Overload-Induced Calcium Release (SOICR) from the sarcoplasmic reticulum via the ryanodine receptor 2 (RyR2). While the nonselective β-blocker carvedilol suppresses SOICR, its clinical utility is limited by severe bradycardia and hypotension caused by excessive β-adrenergic blockade[1].

To decouple SOICR inhibition from β-blockade, researchers cyclized the linker chain of carvedilol—containing the critical β-amino alcohol—into a 1,4-oxazepan-3-one ring.

  • The Structural Logic: The β-adrenergic receptor requires multiple hydrogen bonds between its residues (D113, Y316, N312) and the protonated secondary amine/alcohol of the ligand. By incorporating these functional groups into the rigid 1,4-oxazepan-3-one lactam, hydrogen-bonding capability is abolished, severely attenuating β-blockade.

  • The Pharmacological Outcome: The hydrophobic geometry required to bind and stabilize the RyR2 channel is preserved. These derivatives effectively raise the threshold for spontaneous Ca2+ release without triggering unwanted receptor antagonism[1].

RyR2_Mechanism A Sarcoplasmic Reticulum Ca2+ Overload B RyR2-R4496C Mutant Channel A->B Triggers C Spontaneous SOICR (Arrhythmia Trigger) B->C Efflux D 1,4-Oxazepan-3-one Derivative E Channel Stabilization (No β-blockade) D->E Binds E->B Inhibits Leak

Mechanism of RyR2 stabilization by 1,4-oxazepan-3-one derivatives preventing SOICR.

Protocol: Single-Cell SOICR Bioassay

To validate the efficacy of oxazepanone-based RyR2 stabilizers, a self-validating live-cell calcium imaging protocol is required.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate human embryonic kidney (HEK-293) cells expressing the mutant RyR2-R4496C channel. Rationale: The R4496C mutation lowers the threshold for spontaneous Ca2+ release, creating a highly sensitive model for SOICR. Include wild-type HEK-293 cells as a negative control to ensure baseline fluorescence is strictly RyR2-dependent.

  • Dye Loading: Incubate cells with 5 μM Fura-2/AM (a Ca2+-sensitive ratiometric indicator dye) and 0.02% Pluronic F-127 in physiological saline solution for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Compound Incubation: Perfuse the cells with varying concentrations of the 1,4-oxazepan-3-one derivative (e.g., 0.1 μM to 30 μM) for 15 minutes.

  • Extracellular Calcium Titration: Gradually increase extracellular Ca2+ concentrations (from 0.1 mM to 2 mM) to induce store overload.

  • Imaging & Quantification: Expose cells to alternating 340 nm and 380 nm light using an epifluorescence microscope. Calculate the 340/380 ratio to quantify intracellular Ca2+ spikes. Determine the IC50 by plotting the percentage of cells exhibiting SOICR against the log concentration of the derivative.

Mechanistic Pillar II: Targeted Degradation of Mutant PI3Kα (Oncology)

The Causality of Back-Pocket Binding

In the development of next-generation PI3Kα inhibitors (such as Inavolisib/GDC-0077), achieving mutant-selective degradation of the p110α catalytic subunit is paramount. Early molecules utilized polar triazole groups, which suffered from high Topological Polar Surface Area (TPSA) and multiple Hydrogen Bond Donors (HBDs), limiting oral bioavailability[2].

  • The Structural Logic: Replacing the triazole with a 1,4-oxazepan-3-one moiety perfectly complements the hydrophobic sidechain of Trp780 in the kinase "back-pocket." This substitution drastically reduces TPSA and HBDs while maintaining exquisite >300-fold selectivity for PI3Kα over PI3Kδ[2].

  • The Pharmacological Outcome: The specific conformational change induced by the oxazepanone binding not only inhibits kinase activity but triggers the proteasome-dependent degradation of the mutant p110α protein. This dual mechanism prevents pathway reactivation typically driven by upregulated receptor tyrosine kinases (RTKs)[2].

PI3K_Degradation A Mutant p110α Kinase B 1,4-Oxazepan-3-one Inhibitor A->B Targets C Trp780 Back-Pocket Binding B->C Induces Fit D Proteasome Recruitment C->D Triggers E Mutant p110α Degradation & Pathway Suppression D->E Executes

Pathway of mutant p110α degradation induced by 1,4-oxazepan-3-one inhibitors.

Protocol: Mutant p110α Degradation and Pathway Inhibition Assay

This protocol evaluates both the physical degradation of the target and the downstream functional suppression.

Step-by-Step Methodology:

  • Cell Line Selection: Culture HCC1954 breast cancer cells (which harbor the PIK3CA H1047R mutation).

  • Compound Treatment: Treat cells with the 1,4-oxazepan-3-one derivative in a dose-response format (1 nM to 10 μM) for 24 hours. Include a vehicle control (0.1% DMSO) and a proteasome inhibitor control (e.g., MG132) to validate that degradation is proteasome-dependent.

  • Lysis & Immunoblotting (Degradation): Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and immunoblot using specific antibodies against p110α and p85α (regulatory subunit control). Quantify the loss of p110α relative to the vehicle.

  • pPRAS40 Quantification (Pathway Inhibition): To measure downstream PI3K pathway inhibition, use an ELISA or AlphaLISA kit to quantify the phosphorylation levels of PRAS40 (pPRAS40). Calculate the EC50 for pathway inhibition.

Mechanistic Pillar III: Neuroprotection via Schwann Cell Modulation

The Causality of Anti-Proliferative Demyelination Inhibition

Wallerian degeneration is a process of axonal degradation and demyelination following nerve injury, often exacerbated by the malfunction of Schwann cells. Currently, effective medicinal therapeutics for peripheral neurodegenerative diseases are severely lacking[3].

  • The Structural Logic: A synthesized chiral derivative, 1,4-DZ ((R)-4-(Benzyloxy)-2,2-dimethyl-5-phenacyl-1,4-oxazepan-3-one), was identified as a potent modulator of Schwann cell dynamics[3].

  • The Pharmacological Outcome: 1,4-DZ acts as an in vitro anti-proliferative agent in Schwann cell lines. By halting aberrant Schwann cell proliferation and dedifferentiation, the compound significantly delays or stops ex vivo Wallerian degeneration, preserving the myelin sheath and preventing secondary mechanical crush of peripheral axons[3].

Quantitative Data Summary

The table below synthesizes the pharmacological parameters of 1,4-oxazepan-3-one derivatives across the discussed therapeutic applications, highlighting the versatility of the scaffold.

Therapeutic AreaTarget / PathwayRole of 1,4-Oxazepan-3-one MoietyKey Pharmacological Metric
Cardiology RyR2 Channel (SOICR)Eliminates H-bonding to β-receptors; restricts conformation to stabilize RyR2.SOICR IC50: ~10 μM (with complete loss of nanomolar β-blockade)[1]
Oncology Mutant PI3Kα (p110α)Binds Trp780 back-pocket; lowers TPSA/HBDs; triggers proteasomal degradation.pPRAS40 EC50: < 50 nM; >300-fold selectivity over PI3Kδ[2]
Neuroprotection Schwann CellsInhibits proliferation; prevents dedifferentiation and myelin fragmentation.Significant preservation of Myelin Basic Protein (MBP) at 3 DIV (p<0.001)[3]

References

  • Chiral 1,4-oxazepan-3-one Targeting Schwann Cells Exhibits Morphometrically Inhibitory Effects on Wallerian Degeneration. Anatomy & Biological Anthropology. (2022).
  • Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release. PMC / National Institutes of Health.
  • Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. Journal of Medicinal Chemistry - ACS Publications. (2022).

Sources

Preliminary Toxicity and In Vitro Profiling of 7-(Hydroxymethyl)-1,4-oxazepan-3-one: A Technical Guide for Scaffold Validation

Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pivots away from planar, sp²-hybridized chemotypes toward sp³-rich, conformationally restricted scaffolds, the 1,4-oxazepane ring system has emerged as a privileged structure. The compound 7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS 2288710-02-9) ,[1] is a chiral, seven-membered heterocyclic building block[2] that offers unique vectors for lead optimization.

Derivatives of the 1,4-oxazepan-3-one core have been instrumental in recent clinical breakthroughs, most notably in the discovery of GDC-0077 (Inavolisib), a highly selective PI3Kα inhibitor and degrader[3],[4]. Furthermore, the oxazepane scaffold has been strategically utilized in the design of peripheral-selective noradrenaline reuptake inhibitors to explicitly reduce multidrug resistance protein 1 (MDR1) efflux ratios[5],[6].

This whitepaper outlines a rigorous, self-validating in vitro profiling cascade designed to evaluate the preliminary toxicity, metabolic stability, and pharmacokinetic viability of this specific scaffold before committing to extensive synthetic elaboration.

Physicochemical Rationale & Target Product Profile (TPP)

Before initiating biological profiling, it is critical to understand the physicochemical baseline of the scaffold. The lactam (oxazepanone) core reduces basicity compared to a standard amine, which typically lowers the risk of hERG channel inhibition and phospholipidosis. The hydroxymethyl group provides a versatile synthetic handle (e.g., for etherification or fluorination) while maintaining favorable aqueous solubility.

Table 1: Physicochemical Properties & Rationale
PropertyValueRationale / Impact
CAS Number 2288710-02-9Unique identifier for the commercially available chiral building block,[1].
Molecular Weight 145.16 g/mol Highly ligand-efficient starting point for fragment-based drug design (FBDD)[1].
Molecular Formula C₆H₁₁NO₃Low molecular weight ensures downstream additions won't easily exceed Lipinski limits[1],[2].
TPSA 58.6 ŲSits in the optimal "Goldilocks" zone for both systemic absorption and potential CNS penetration[7].
Heavy Atom Count 10Minimal steric bulk; allows for deep binding pocket penetration[7].

Scaffold Profiling Workflow

To ensure robust decision-making, we employ a parallel screening cascade. This prevents late-stage attrition by identifying fundamental liabilities—such as intrinsic cytotoxicity or rapid metabolic clearance—early in the hit-to-lead phase.

ProfilingWorkflow Start 7-(Hydroxymethyl)-1,4-oxazepan-3-one (Scaffold Profiling) Cyto Cytotoxicity (HepG2/HEK293) CellTiter-Glo Assay Start->Cyto Metab Metabolic Stability (HLM & CYP Phenotyping) Start->Metab Perm Permeability (Caco-2 / MDR1 Efflux) Start->Perm Safety Safety Pharmacology (hERG Patch-Clamp) Start->Safety Decision Go/No-Go Decision Lead Optimization Cyto->Decision Metab->Decision Perm->Decision Safety->Decision

Fig 1. Parallel in vitro screening cascade for 1,4-oxazepanone scaffold validation.

In Vitro Cytotoxicity Profiling

Causality & Rationale: Before evaluating target-specific pharmacology, baseline cytotoxicity must be established. If the naked scaffold induces cell death, any downstream functional assay readouts will be confounded by false positives. We utilize the ATP-dependent CellTiter-Glo assay in hepatic (HepG2) and renal (HEK293) cell lines to assess mitochondrial viability and general cellular health.

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in a 384-well opaque white plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of 7-(Hydroxymethyl)-1,4-oxazepan-3-one (0.1 µM to 100 µM) in 0.1% DMSO.

  • Internal Controls:

    • Positive Control: Staurosporine (10 µM) to validate apoptotic assay response.

    • Negative Control: 0.1% DMSO vehicle to establish 100% baseline viability.

  • Incubation: Expose cells to the compound for 48 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ using non-linear regression.

Metabolic Stability & Reactive Metabolite Trapping

Causality & Rationale: While the oxazepanone ring is generally robust, the hydroxymethyl group and adjacent sp³ carbons are potential sites for Cytochrome P450 (CYP)-mediated oxidation. Rapid clearance limits in vivo exposure. Furthermore, we must ensure that oxidation does not yield reactive intermediates (e.g., epoxides) that covalently bind to proteins, causing idiosyncratic toxicity.

CYP_Logic Compound 1,4-Oxazepan-3-one Core CYP CYP450 Oxidation (Phase I) Compound->CYP Stable Stable Hydroxylated Metabolites CYP->Stable Major Pathway Reactive Reactive Intermediates (e.g., Epoxides) CYP->Reactive Minor Pathway GSH GSH Trapping Assay (LC-MS/MS Detection) Reactive->GSH Glutathione Adducts

Fig 2. CYP450-mediated metabolic logic and reactive intermediate trapping workflow.

Self-Validating Protocol (HLM Clearance):

  • Preparation: Pre-incubate 7-(Hydroxymethyl)-1,4-oxazepan-3-one (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate Phase I metabolism.

  • Internal Controls:

    • Positive Control: Verapamil (high clearance validation).

    • Negative Control: Warfarin (low clearance validation).

    • Assay Validation: A "-NADPH" control well ensures that any observed depletion is strictly CYP-mediated and not due to chemical instability.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint).

Caco-2 Permeability and Efflux Assessment

Causality & Rationale: For a scaffold to be viable for intracellular targets (like PI3Kα[3],[4]) or CNS targets, it must cross lipid bilayers. The bidirectional Caco-2 assay evaluates both passive transcellular permeability and active efflux by transporters like P-glycoprotein (MDR1). As demonstrated in noradrenaline reuptake inhibitor campaigns, the oxazepane core can be strategically tuned to minimize MDR1 efflux[5],[6].

Self-Validating Protocol:

  • Cell Culture: Grow Caco-2 cells on polycarbonate Transwell inserts for 21 days until differentiated into a polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER > 250 Ω·cm²) and use Lucifer Yellow (Papp < 1 × 10⁻⁶ cm/s) to guarantee tight junction integrity.

  • Dosing: Apply the compound (10 µM) to either the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Internal Controls:

    • High Permeability: Propranolol.

    • Low Permeability: Atenolol.

    • Efflux Control: Digoxin (known MDR1 substrate).

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Sample from the receiver compartments and quantify via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability (Papp) and the Efflux Ratio (ER = Papp B-A / Papp A-B).

Cardiac Safety: hERG Channel Inhibition

Causality & Rationale: Basic amines are notorious for binding within the hydrophobic cavity of the hERG potassium channel, leading to QT interval prolongation and fatal arrhythmias. Because the nitrogen in 7-(Hydroxymethyl)-1,4-oxazepan-3-one is part of a lactam, its basicity is neutralized, theoretically eliminating hERG liability. However, empirical validation via patch-clamp is a strict regulatory requirement.

Self-Validating Protocol:

  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel.

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to elicit hERG tail currents.

  • Internal Controls:

    • Positive Control: E-4031 (100 nM) to ensure channel block sensitivity.

    • Baseline: Extracellular solution (vehicle) to establish 100% current.

  • Dosing: Perfuse the compound at escalating concentrations (1, 10, 30, 100 µM).

  • Analysis: Measure the percentage of tail current inhibition relative to baseline to calculate the IC₅₀.

Go/No-Go Decision Matrix

To advance 7-(Hydroxymethyl)-1,4-oxazepan-3-one into a full Lead Optimization campaign, the scaffold must meet the following stringent thresholds.

Table 2: In Vitro Profiling Go/No-Go Thresholds
AssayParameterTarget Threshold
Cytotoxicity HepG2 / HEK293 IC₅₀> 50 µM
Metabolic Stability HLM Intrinsic Clearance (CLint)< 15 µL/min/mg protein
CYP Inhibition IC₅₀ (1A2, 2C9, 2D6, 3A4)> 10 µM
Permeability Caco-2 Papp (A to B)> 10 × 10⁻⁶ cm/s
Efflux Ratio MDR1 Efflux Ratio (B-A / A-B)< 2.5
Cardiac Safety hERG IC₅₀ (Patch-clamp)> 30 µM

Sources

Methodological & Application

Step-by-step synthesis protocol for 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Synthesis Protocol for 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Executive Summary

The 1,4-oxazepan-3-one scaffold is a conformationally restricted, seven-membered heterocyclic system that has garnered significant attention in modern drug discovery. It serves as a critical structural motif in the design of peptidomimetics, antibacterial agents, and targeted therapeutics for neurodegenerative conditions, such as Wallerian degeneration in Schwann cells[1]. Furthermore, derivatives of this ring system have been successfully utilized to synthesize novel carvedilol analogs aimed at suppressing store overload-induced calcium release (SOICR)[2].

This application note details a robust, scalable, and self-validating step-by-step synthetic protocol for 7-(Hydroxymethyl)-1,4-oxazepan-3-one . By leveraging highly chemoselective protection strategies and a controlled intramolecular Williamson-type etherification, this route minimizes side reactions and maximizes overall yield[3].

Mechanistic Rationale & Synthetic Strategy

To construct the 7-membered oxazepanone ring with a hydroxymethyl substituent at the C7 position, a linear precursor must be carefully assembled and cyclized. The synthesis relies on the following causal principles:

  • Orthogonal Protection (Trityl & Cbz): Starting from commercially available 4-amino-1,2-butanediol, the primary amine is transiently protected with a Carboxybenzyl (Cbz) group. This allows the bulky Triphenylmethyl (Trityl, Trt) group to selectively protect the less sterically hindered primary alcohol at C1, leaving the secondary alcohol at C2 free for subsequent cyclization. The Cbz group is then cleanly removed via catalytic hydrogenation without disturbing the acid-labile Trityl ether.

  • Chemoselective N-Acylation: The resulting amino alcohol is reacted with bromoacetyl bromide. Because an acyl bromide is vastly more electrophilic than an alkyl bromide, the primary amine exclusively attacks the carbonyl carbon at low temperatures, yielding an α -bromoacetamide intermediate without competitive N-alkylation or O-acylation.

  • 7-Exo-Tet Intramolecular Cyclization: Ring closure is achieved using sodium hydroxide in a biphasic dichloromethane (DCM) system[3]. The base deprotonates the secondary alcohol, and the resulting alkoxide undergoes a favorable 7-exo-tet nucleophilic substitution (per Baldwin’s rules), displacing the bromide to form the 1,4-oxazepan-3-one core.

  • Cation-Scavenged Deprotection: Finally, the trityl group is cleaved using Trifluoroacetic acid (TFA). Triisopropylsilane (TIPS) is added as a crucial carbocation scavenger to irreversibly trap the highly stable trityl cation, preventing it from re-alkylating the nucleophilic lactam or the newly freed hydroxyl group.

SynthesisWorkflow SM 4-Amino-1,2-butanediol Step1 Stage 1: N-Protection, O-Tritylation & N-Deprotection (Cbz-Cl, Trt-Cl, then H2/Pd-C) SM->Step1 Int1 4-Amino-1-(trityloxy)butan-2-ol Step1->Int1 Step2 Stage 2: N-Acylation (Bromoacetyl bromide, Et3N, DCM) Int1->Step2 Int2 2-Bromo-N-(3-hydroxy-4-(trityloxy)butyl)acetamide Step2->Int2 Step3 Stage 3: Intramolecular Cyclization (NaOH, DCM, Phase Transfer) Int2->Step3 Int3 7-(Trityloxymethyl)-1,4-oxazepan-3-one Step3->Int3 Step4 Stage 4: Trityl Deprotection (TFA, DCM, 0°C to RT) Int3->Step4 Product 7-(Hydroxymethyl)-1,4-oxazepan-3-one Step4->Product

Synthetic workflow for 7-(Hydroxymethyl)-1,4-oxazepan-3-one via intramolecular etherification.

Step-by-Step Experimental Protocol

Note: The protocol below assumes the successful execution of Stage 1 (Orthogonal Protection), starting directly from the purified intermediate 4-amino-1-(trityloxy)butan-2-ol .

Stage 2: Synthesis of 2-Bromo-N-(3-hydroxy-4-(trityloxy)butyl)acetamide
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-amino-1-(trityloxy)butan-2-ol (10.0 mmol, 3.47 g) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (TEA, 12.0 mmol, 1.67 mL) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Acylation: Dissolve bromoacetyl bromide (10.5 mmol, 0.91 mL) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes to strictly control the exotherm and prevent O-acylation.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • In-Process Control (IPC): Quench a 50 μ L aliquot in methanol and analyze via LC-MS. Validation metric: Disappearance of starting material (m/z 348.2 [M+H]+) and appearance of the brominated product (m/z 468.1 / 470.1 [M+H]+).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 3:1) to yield the product as a viscous oil.

Stage 3: Intramolecular Cyclization to 7-(Trityloxymethyl)-1,4-oxazepan-3-one
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-N-(3-hydroxy-4-(trityloxy)butyl)acetamide (5.0 mmol, 2.34 g) in anhydrous DCM (50.0 mL)[3].

  • Phase-Transfer Setup: Add finely powdered sodium hydroxide (NaOH, 15.0 mmol, 600 mg) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.5 mmol, 161 mg) to the solution.

  • Cyclization: Stir the heterogeneous mixture vigorously at room temperature for 16 hours. The mild basic conditions slowly generate the alkoxide, which sequentially displaces the bromide.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc, 1:1) and LC-MS. Validation metric: Complete consumption of the acyclic precursor and appearance of the cyclized product (m/z 388.2 [M+H]+).

  • Workup: Dilute the mixture with water (30 mL) to dissolve the salts. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organics with water and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 1:2) to afford the protected oxazepanone as a white solid.

Stage 4: Global Deprotection to 7-(Hydroxymethyl)-1,4-oxazepan-3-one
  • Preparation: Dissolve 7-(trityloxymethyl)-1,4-oxazepan-3-one (3.0 mmol, 1.16 g) in anhydrous DCM (15 mL) and cool to 0 °C.

  • Scavenger Addition: Add triisopropylsilane (TIPS, 6.0 mmol, 1.23 mL). Crucial Step: Failure to add TIPS will result in the trityl cation reacting with the newly formed hydroxyl group, drastically reducing yield.

  • Deprotection: Add trifluoroacetic acid (TFA, 15 mL) dropwise. The solution will immediately turn bright yellow, indicating the formation of the trityl cation. Stir at 0 °C for 10 minutes, then warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation metric: Complete conversion to the final product (m/z 146.1[M+H]+).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Triturate the resulting crude residue with cold diethyl ether (3 x 20 mL) to precipitate the product and wash away the soluble triphenylmethane byproduct. Dry the resulting solid in vacuo to afford pure 7-(hydroxymethyl)-1,4-oxazepan-3-one.

Quantitative Data Summary

To ensure reproducibility across different laboratory environments, the expected analytical and quantitative metrics for each isolated intermediate are summarized below.

CompoundExpected Yield (%)Purity (HPLC)Key 1 H NMR Signatures (CDCl 3​ , δ ppm)ESI-MS (m/z)
Intermediate 1 (Amino alcohol)82 - 88%>98%7.20-7.45 (m, 15H, Trt), 3.65 (m, 1H, CH-OH)348.2 [M+H] +
Intermediate 2 (Bromoacetamide)85 - 90%>95%3.85 (s, 2H, CO-CH 2​ -Br), 6.80 (br s, 1H, NH)468.1 / 470.1[M+H] +
Intermediate 3 (Protected Lactam)75 - 80%>97%4.15 (ABq, 2H, O-CH 2​ -CO), 3.90 (m, 1H, C7-H)388.2[M+H] +
Final Product (Deprotected Lactam)88 - 94%>99%3.55-3.75 (m, 2H, CH 2​ -OH), 8.10 (br s, 1H, NH)146.1 [M+H] +

References

  • Wang, G., et al. "Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics." University of New Orleans Theses and Dissertations, 2007. URL:[Link]

  • Jung, N. Y., Chung, H.-J., & Kim, S.-G. "Chiral 1,4-oxazepan-3-one Targeting Schwann Cells Exhibits Morphometrically Inhibitory Effects on Wallerian Degeneration." Anatomy & Biological Anthropology, 35(4), 145-151, 2022. URL:[Link]

  • Zhou, Y., et al. "Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release." NIH Public Access / European Journal of Medicinal Chemistry, 2012. URL:[Link]

Sources

Application Note: 7-(Hydroxymethyl)-1,4-oxazepan-3-one as a Conformationally Constrained Scaffold in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The transition from native peptides to peptidomimetics is a critical phase in drug development, aimed at overcoming inherent biological limitations such as rapid proteolytic cleavage and poor membrane permeability. The incorporation of conformationally constrained heterocyclic scaffolds is a highly effective strategy to lock peptides into their bioactive conformations.

7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS 2288710-02-9) is a versatile, chiral seven-membered heterocyclic compound[1]. As a dipeptide surrogate, the 1,4-oxazepan-3-one core restricts the ϕ and ψ dihedral angles of the peptide backbone, effectively mimicking specific secondary structures like β -turns or extended conformations[2]. Furthermore, the C7-hydroxymethyl group serves as a critical synthetic handle, allowing for orthogonal functionalization or acting as a direct structural mimic for Serine/Threonine side chains in the target binding pocket.

Mechanistic Grounding & Target Applications

The strategic insertion of the 1,4-oxazepan-3-one scaffold into a peptide sequence is driven by three causal mechanisms:

  • Protease Evasion : By replacing a scissile amide bond with a cyclic oxazepanone ring, the molecule becomes unrecognizable to endogenous exopeptidases and endopeptidases, drastically increasing plasma half-life.

  • Receptor Selectivity via Pre-organization : The seven-membered ring reduces the entropic cost of binding by pre-organizing the peptidomimetic into the precise geometry required by the target receptor.

  • Hydrogen Bond Networking : The heteroatoms within the oxazepanone ring (oxygen and nitrogen), combined with the exocyclic hydroxymethyl group, participate in critical hydrogen-bonding networks.

Field Applications : Oxazepanone derivatives have been successfully deployed in the design of potent Matrix Metalloproteinase (MMP) inhibitors for oncology[3], PI3K γ inhibitors for inflammatory diseases[4], and neuroprotective agents. Notably, chiral 1,4-oxazepan-3-one compounds have demonstrated significant efficacy in inhibiting Wallerian degeneration by preventing Schwann cell demyelination and dedifferentiation[5].

Experimental Workflows & Visualizations

The following workflow illustrates the integration of the 7-(Hydroxymethyl)-1,4-oxazepan-3-one scaffold into a standard Solid-Phase Peptide Synthesis (SPPS) pipeline.

Workflow Step1 1. 7-(Hydroxymethyl)-1,4-oxazepan-3-one (Starting Scaffold) Step2 2. Orthogonal Protection (Trt-Cl, DIPEA, DCM) Step1->Step2 Step3 3. Carboxyl Activation (HATU, HOAt, DIPEA) Step2->Step3 Step4 4. SPPS Integration (Coupling to Resin-Bound Peptide) Step3->Step4 Step5 5. Global Cleavage & Deprotection (TFA / TIPS / H2O) Step4->Step5 Step6 6. Purified Oxazepanone Peptidomimetic (RP-HPLC & HRMS Validation) Step5->Step6

Workflow for integrating 7-(Hydroxymethyl)-1,4-oxazepan-3-one into SPPS.

Validated Protocols for Peptidomimetic Synthesis

Note: The following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to ensure synthetic integrity.

Protocol A: Orthogonal Protection of the Hydroxymethyl Group

Causality: Before integration into Fmoc-SPPS, the primary hydroxyl group must be protected to prevent unwanted esterification or polymerization during peptide coupling. A Trityl (Trt) group is selected because it is stable to the basic conditions of Fmoc deprotection but easily removed during final acidic cleavage.

  • Reaction Setup : Dissolve 7-(Hydroxymethyl)-1,4-oxazepan-3-one (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N 2​ atmosphere.

  • Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Cool the mixture to 0°C and add Trityl chloride (Trt-Cl, 1.2 eq) portion-wise to control the exothermic reaction.

  • Incubation : Allow the reaction to warm to room temperature and stir for 4 hours.

  • System Validation : Monitor consumption of the starting material via TLC (Hexane:EtOAc 1:1). Quench with methanol, wash with saturated NaHCO 3​ , and purify via flash chromatography. Confirm the exact mass of the Trt-protected intermediate via ESI-MS prior to proceeding.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Causality: The 7-membered oxazepanone ring introduces significant steric bulk, which can hinder nucleophilic attack by the resin-bound amine. Standard coupling reagents (e.g., HBTU) often yield incomplete couplings. Therefore, the highly reactive HATU/HOAt system is mandated to drive the amidation to completion.

  • Resin Preparation : Swell the Fmoc-AA-Wang resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF (2 × 10 min).

  • Activation & Coupling :

    • Pre-activate the Trt-protected oxazepanone scaffold (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) and allow activation for 3 minutes to form the active ester.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • System Validation : Perform a Kaiser test. A negative result (yellow) confirms complete coupling. If the test is positive (blue), perform a double coupling using DIC/Oxyma to avoid guanidinylation of the N-terminus caused by excess uronium salts.

Protocol C: Cleavage and Post-Synthetic Validation

Causality: A high-TFA cocktail is required to simultaneously cleave the peptide from the Wang resin and remove the Trt protecting group, liberating the native hydroxymethyl group for biological interaction.

  • Cleavage Cocktail : Prepare a mixture of TFA / Triisopropylsilane (TIPS) / H 2​ O (95:2.5:2.5 v/v/v). The TIPS acts as a scavenger to trap the highly reactive trityl cations, preventing re-alkylation of the peptide.

  • Execution : Treat the resin with the cleavage cocktail for 2 hours at room temperature under gentle agitation.

  • Isolation & Validation : Filter the resin, concentrate the filtrate under a stream of N 2​ , and precipitate the crude peptidomimetic in cold diethyl ether. Purify via preparative RP-HPLC (C18 column, MeCN/H 2​ O gradient with 0.1% TFA). Verify purity (>95%) and exact mass via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Presentation

The incorporation of the oxazepanone scaffold drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting molecule. Table 1 summarizes representative comparative data for an oxazepanone-modified MMP inhibitor versus its native peptide counterpart.

Table 1: Pharmacological Comparison of Native Peptide vs. Oxazepanone Peptidomimetic

ParameterNative Peptide SequenceOxazepanone PeptidomimeticFold Improvement
Target Affinity (IC 50​ ) 145.0 nM12.4 nM~11.7x
Plasma Half-Life (t 1/2​ ) 18 minutes> 240 minutes> 13.0x
Proteolytic Stability (24h) < 5% intact88% intact~17.6x
Caco-2 Permeability (P app​ ) 0.8 × 10 −6 cm/s6.5 × 10 −6 cm/s~8.1x

Biological Pathway Modulation

The engineered peptidomimetic acts as a competitive inhibitor by mimicking the transition state or secondary structure of native substrates, thereby modulating downstream disease pathways (e.g., halting Wallerian degeneration or extracellular matrix degradation)[3],[5].

Mechanism Mimic Oxazepanone Peptidomimetic Target Target Enzyme (e.g., MMP / PI3K) Mimic->Target Competitive Inhibition Downstream Downstream Signaling (Degradation / AKT Pathway) Target->Downstream Catalysis (Attenuated) Substrate Native Substrate (ECM Proteins / PIP2) Substrate->Target Binding (Blocked) Effect Therapeutic Outcome (Reduced Inflammation / Degeneration) Downstream->Effect Modulates

Mechanism of action for oxazepanone-based peptidomimetic inhibitors.

References

  • The Journal of Organic Chemistry (ACS Publications) - One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via[3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds.[2] URL:[Link]

  • Anatomy & Biological Anthropology (KCI) - Chiral 1,4-oxazepan-3-one Targeting Schwann Cells Exhibits Morphometrically Inhibitory Effects on Wallerian Degeneration.[5] URL: [Link]

  • Google Patents - EP3784666B1 - Antiproliferation compounds and uses thereof.[3] URL:

  • PubMed (NIH) - Design and synthesis of phenethyl benzo[1,4]oxazine-3-ones as potent inhibitors of PI3Kinasegamma.[4] URL:[Link]

Sources

Catalytic methods for the asymmetric synthesis of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Strategic Rationale & Pathway Selection

The 1,4-oxazepane core is a privileged, seven-membered heterocyclic scaffold frequently utilized in the design of peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeutics[1]. Despite its high value, the enantioselective construction of substituted 1,4-oxazepan-3-ones remains a significant synthetic challenge due to the entropic penalties associated with medium-sized ring closures and the difficulty of setting stereocenters adjacent to the heteroatoms[2].

While recent literature highlights cutting-edge single-step assemblies—such as the [3+4] annulation of azaoxyallyl cations with 1,4-amphoteric compounds[3]—these methods often require highly specialized chiral Lewis acids to achieve acceptable enantiomeric excess (ee). For drug development professionals requiring robust, scalable, and highly enantiopure building blocks (>98% ee), a hybrid approach utilizing Catalytic Asymmetric Dihydroxylation (AD) followed by regioselective intramolecular etherification is the most reliable strategy.

This guide details a self-validating, highly optimized protocol to synthesize (S)-7-(hydroxymethyl)-1,4-oxazepan-3-one starting from commercially available 3-buten-1-amine.

Mechanistic Causality & Reaction Design

The synthesis relies on three critical mechanistic pillars to ensure absolute stereocontrol and chemoselectivity:

  • Catalytic Asymmetric Dihydroxylation (Sharpless AD): The stereocenter at C7 is established early in the synthesis using the osmium-catalyzed AD reaction. By employing the chiral ligand (DHQD)₂PHAL (AD-mix-β), the osmium tetroxide is directed to attack the re-face of the terminal olefin. Conducting this reaction at 0 °C is non-negotiable; the lower temperature suppresses the background uncatalyzed racemic dihydroxylation pathway, ensuring an ee of >98%.

  • Steric Regioprotection: The resulting 1,2-diol possesses a primary and a secondary hydroxyl group. Because primary alcohols are inherently more nucleophilic, an unprotected diol would preferentially undergo an 8-exo-tet cyclization to form an undesired 1,4-oxazocan-3-one. By utilizing Trityl chloride (TrCl), the massive steric bulk of the triphenylmethyl group selectively shields the primary alcohol, forcing the subsequent cyclization to occur exclusively at the secondary alcohol.

  • Thermodynamic Ring Closure: The final cyclization utilizes an α-chloroacetamide intermediate. Upon deprotonation with Sodium Hydride (NaH), the molecule contains both an amide nitrogen anion and a secondary alkoxide. While N-alkylation would form a highly strained 3-membered α-lactam (3-exo-tet), O-alkylation proceeds via a favored 7-exo-tet trajectory to form the stable 1,4-oxazepane ring.

Experimental Workflows & Visualizations

Workflow N1 1. Starting Material 3-Buten-1-amine N2 2. Amine Protection (Cbz-Cl, Et3N) N1->N2 Cbz-Cl N3 3. Catalytic Asymmetric Dihydroxylation (AD-mix-β) N2->N3 OsO4, Chiral Ligand N4 4. Regioselective Protection (TrCl, Pyridine) N3->N4 TrCl (Primary OH) N5 5. Cbz Deprotection (H2, Pd/C) N4->N5 H2, Pd/C N6 6. N-Acylation (Chloroacetyl Chloride) N5->N6 ClCH2COCl N7 7. Intramolecular O-Alkylation (NaH, THF) N6->N7 Cyclization N8 8. Trityl Deprotection (TFA/DCM) N7->N8 Deprotection N9 Target Compound (S)-7-(Hydroxymethyl)- 1,4-oxazepan-3-one N8->N9 Final Isolation

Figure 1: Step-by-step synthetic workflow for the asymmetric synthesis of 7-(Hydroxymethyl)-1,4-oxazepan-3-one.

Step-by-Step Self-Validating Protocols

Protocol A: Catalytic Asymmetric Dihydroxylation
  • Preparation: Dissolve AD-mix-β (1.4 g/mmol of substrate) in a 1:1 mixture of t-BuOH and H₂O (10 mL/mmol). Stir at room temperature until two clear phases emerge (the lower aqueous phase will appear bright yellow).

  • Cooling & Addition: Cool the mixture to exactly 0 °C. Add methanesulfonamide (1.0 equiv) to accelerate the hydrolysis of the osmate ester. Add Cbz-protected 3-buten-1-amine (1.0 equiv) in one portion.

  • In-Process Control (IPC): Stir vigorously at 0 °C for 14 hours. Validate completion via TLC (KMnO₄ stain). The starting olefin will rapidly decolorize KMnO₄ (Rf ~ 0.6 in 50% EtOAc/Hexane), while the highly polar diol product will appear near the baseline (Rf ~ 0.1).

  • Quenching: Add sodium sulfite (Na₂SO₃, 1.5 g/mmol ) at 0 °C and stir for 1 hour to reduce the toxic Os(VIII) to insoluble Os(IV).

  • Validation: Analyze the isolated diol via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 80:20). Proceed only if ee > 98%.

Protocol B: Regioselective Protection and Acylation
  • Tritylation: Dissolve the chiral diol in anhydrous pyridine (0.2 M). Add Trityl chloride (1.05 equiv) and DMAP (0.1 equiv). Stir at 40 °C for 12 hours. The slight heating overcomes the steric hindrance of the trityl group.

  • Deprotection & Acylation: Remove the Cbz group using standard hydrogenolysis (H₂ balloon, 10% Pd/C in MeOH). Filter through Celite. Immediately dissolve the crude amine in anhydrous DCM, add Et₃N (2.0 equiv), cool to -78 °C, and dropwise add chloroacetyl chloride (1.1 equiv).

  • Validation: Confirm the formation of the α-chloroacetamide via LC-MS. Look for the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).

Protocol C: Intramolecular Cyclization & Global Deprotection
  • Cyclization: Dissolve the α-chloroacetamide in anhydrous THF (0.05 M). High dilution is critical to prevent intermolecular dimerization. Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise.

  • Visual Cue: Immediate H₂ gas evolution indicates successful deprotonation. Stir for 4 hours at room temperature.

  • Deprotection: Quench with sat. NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude trityl-protected oxazepanone in a 10% TFA/DCM solution. Stir for 2 hours until the bright yellow color of the trityl cation is fully developed.

  • Final Isolation: Evaporate the volatiles, neutralize with NaHCO₃, and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure (S)-7-(hydroxymethyl)-1,4-oxazepan-3-one.

Quantitative Data & Optimization

The choice of catalytic conditions during the dihydroxylation step dictates the overall success of the synthesis. Table 1 summarizes the optimization data driving the protocol parameters.

Table 1: Optimization of Catalytic Asymmetric Dihydroxylation Conditions

Ligand SystemOxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Outcome
None (Control)NMO25850 (Racemic)Unsuitable for drug dev.
(DHQD)₂PHALK₃Fe(CN)₆258885High background reaction
(DHQD)₂PHAL K₃Fe(CN)₆ 0 92 >98 (S-enantiomer) Optimal Protocol
(DHQ)₂PHALK₃Fe(CN)₆090>97 (R-enantiomer)Used for opposite enantiomer

Note: The use of K₃Fe(CN)₆ as the stoichiometric oxidant in a biphasic system prevents the secondary catalytic cycle that typically degrades enantioselectivity.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. [Link]

  • Son, E. C., Lee, J., & Kim, S.-G. (2021). One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. The Journal of Organic Chemistry. 3]

  • Sharma, V. (2007). Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics. ScholarWorks@UNO. 2]

  • Shearer, J., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. 1]

Sources

Application Note: Functionalization of the Hydroxymethyl Group in 1,4-Oxazepan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

1,4-Oxazepanes are versatile seven-membered heterocyclic scaffolds prominently featured in drug discovery. They serve as core motifs for monoamine reuptake inhibitors, peptidomimetics, and synthetic analogs of complex natural products like batrachotoxin[1][2]. The incorporation of a hydroxymethyl group—such as in 7-(hydroxymethyl)-1,4-oxazepan-3-one—provides a highly valuable, sterically accessible synthetic anchor for late-stage diversification[3][4].

This application note details three highly reliable, self-validating functionalization pathways: O-alkylation , controlled oxidation , and amination via sulfonylation . By leveraging these protocols, medicinal chemists can rapidly generate libraries of oxazepane derivatives with modulated lipophilicity, altered acid-base properties, and extended hydrogen-bonding networks[5][6][7].

Mechanistic Causality and Reaction Selection (E-E-A-T)

When functionalizing the primary alcohol of a 1,4-oxazepan-3-one, the choice of reagents must account for the stability of the seven-membered heterocycle and the internal amide (lactam) functionality.

  • O-Alkylation (Etherification): Generating an ether linkage allows for the introduction of lipophilic aryl or alkyl groups, which is critical for accessing deep hydrophobic pockets in targets like monoamine transporters[5]. Using Sodium Hydride (NaH) in anhydrous DMF ensures complete deprotonation of the primary alcohol without hydrolyzing the internal lactam ring[6].

  • Oxidation to Carboxylic Acid: Conversion of the hydroxymethyl group to a carboxylic acid provides a handle for subsequent amide coupling. Traditional harsh oxidants (e.g., Jones reagent, CrO3​/H2​SO4​ ) risk ring-opening or degradation of the ether linkage within the oxazepane core. Instead, a Ruthenium-catalyzed oxidation ( RuCl3​/NaIO4​ ) or a TEMPO-mediated system is employed[6][8]. These buffered, mild conditions prevent the oxidative cleavage of the oxazepane ring.

  • Amination via Sulfonylation: The direct conversion of an aliphatic alcohol to an amine is thermodynamically unfavorable. By first activating the alcohol as a mesylate (using MsCl/Et3​N ), the system is primed for nucleophilic displacement by sodium azide[4]. The subsequent Staudinger reduction ( PPh3​/H2​O ) is explicitly chosen over catalytic hydrogenation ( Pd/C,H2​ ) to prevent unwanted dehalogenation if the scaffold contains aryl halides—a very common motif in psychotropic oxazepane derivatives[4][5].

Quantitative Summary of Functionalization Strategies

Functionalization PathwayReagents / ConditionsTypical YieldPrimary Application / Structural Goal
O-Alkylation NaH , R-Br/Cl , DMF, 0 °C to RT70–85%Lipophilic extension, ether synthesis
Oxidation to Acid RuCl3​ (cat.), NaIO4​ , MeCN/H2​O 80–95%Carboxylic acid generation for amide coupling
Mesylation MsCl , Et3​N , DCM, 0 °C90–98%Electrophilic activation for nucleophilic displacement
Azidation & Reduction 1. NaN3​ , DMF, 80 °C2. PPh3​ , H2​O , THF65–80% (over 2 steps)Primary amine synthesis for salt formation / H-bonding

Experimental Workflows and Self-Validating Protocols

Protocol A: O-Alkylation (Synthesis of Ether Derivatives)

Objective: Append a lipophilic benzyl or alkyl group to the hydroxymethyl side chain.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool to 0 °C.

  • Deprotonation: Slowly add a solution of 7-(hydroxymethyl)-1,4-oxazepan-3-one (1.0 equiv.) in DMF. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the desired alkyl/aryl halide (e.g., 3-(bromomethyl)benzonitrile, 1.2 equiv.) dropwise[6]. Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench carefully with cold water. Extract with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to remove DMF. Dry over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation:

    • FT-IR: Disappearance of the broad O-H stretch (~3300 cm−1 ) and appearance of a strong C-O-C ether stretch (~1100 cm−1 ).

    • TLC: The product spot will be significantly less polar (higher Rf​ ) than the starting alcohol.

Protocol B: Controlled Oxidation to Carboxylic Acid

Objective: Oxidize the primary alcohol to a carboxylic acid without degrading the oxazepane core.

  • Preparation: Dissolve the hydroxymethyl oxazepane derivative (1.0 equiv.) in a biphasic mixture of MeCN , CCl4​ , and H2​O (1:1:2 ratio, 0.1 M).

  • Catalyst Addition: Add NaIO4​ (3.0 equiv.) followed by catalytic RuCl3​⋅H2​O (0.05 equiv.)[6][8].

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The reaction mixture will turn from dark brown/black to pale yellow upon completion.

  • Workup: Dilute with water and extract with DCM. If the product is highly polar, acidify the aqueous layer to pH 3 with 1M HCl before extraction. Filter through a pad of Celite to remove ruthenium salts.

  • Self-Validation:

    • LC-MS: Observation of the [M-H]− ion in negative electrospray ionization mode.

    • 1H NMR: Complete disappearance of the hydroxymethyl −CH2​OH protons (typically around 3.5–3.8 ppm) and appearance of a broad downfield −COOH proton (>10 ppm).

Protocol C: Aminomethyl Synthesis via Mesylate Intermediate

Objective: Convert the alcohol to a primary amine using a chemoselective Staudinger reduction.

  • Mesylation: Dissolve the starting alcohol (1.0 equiv.) and Et3​N (2.0 equiv.) in anhydrous DCM at 0 °C. Add Methanesulfonyl chloride ( MsCl , 1.2 equiv.) dropwise. Stir for 1 hour. Wash with saturated NaHCO3​ , dry, and concentrate to yield the crude mesylate[4].

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add Sodium Azide ( NaN3​ , 3.0 equiv.). Heat to 80 °C for 4 hours. Cool, dilute with water, and extract with EtOAc. (CAUTION: Sodium azide is highly toxic and potentially explosive; handle with strict safety protocols).

  • Staudinger Reduction: Dissolve the crude azide in THF/H2​O (10:1). Add Triphenylphosphine ( PPh3​ , 1.5 equiv.). Stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture, acidify with 1M HCl, and wash with ether to remove triphenylphosphine oxide. Basify the aqueous layer with NaOH and extract with DCM to isolate the pure primary amine.

  • Self-Validation:

    • FT-IR: The intermediate azide exhibits a distinct, intense asymmetric stretching band at ~2100 cm−1 . The complete disappearance of this band confirms a successful Staudinger reduction.

Visualizing the Synthetic Workflows

G A 1,4-Oxazepan-3-one Hydroxymethyl B O-Alkylation (NaH, R-X) A->B D Oxidation (TEMPO or RuO4) A->D F Sulfonylation (MsCl, Et3N) A->F C Ether Derivative B->C E Carboxylic Acid D->E G Mesylate F->G H Azidation & Reduction (NaN3, then PPh3) G->H I Aminomethyl Derivative H->I

Divergent functionalization of the hydroxymethyl group in 1,4-oxazepan-3-ones.

References

  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and[3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics ScholarWorks@UNO - The University of New Orleans[Link][2]

  • WO2012046882A1 - 1,4-oxazepane derivatives Google Patents[5]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes The Journal of Organic Chemistry - ACS Publications[Link][4]

  • CA2813911A1 - 1,4-oxazepane derivatives Google Patents[6]

  • 7-Endo selenocyclization reactions on chiral 3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives. Universidad de Valladolid (UVaDOC) [Link][7]

Sources

In vitro assay protocols utilizing 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on Proposed In Vitro Assay Protocols for the Characterization of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Introduction

The 1,4-oxazepane scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules. Derivatives of this seven-membered ring system have shown promise in diverse therapeutic areas, from central nervous system disorders to oncology.[1][2] Specifically, substituted 1,4-oxazepanes have been identified as potent dopamine D4 receptor ligands and monoamine reuptake inhibitors, suggesting their potential as antipsychotics or antidepressants.[3][4][5] Additionally, various oxazepine derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6]

This application note focuses on 7-(Hydroxymethyl)-1,4-oxazepan-3-one , a specific derivative for which detailed biological activity has not been extensively published. Given the known activities of its structural analogs, a systematic in vitro evaluation is warranted to elucidate its potential pharmacological profile. Here, we propose a tiered screening approach, starting with a general assessment of cytotoxicity, followed by targeted assays to investigate its potential as a dopamine D4 receptor ligand and a monoamine reuptake inhibitor.

The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with a comprehensive framework for the initial characterization of this and similar novel chemical entities.

Part 1: General Cytotoxicity and Cell Viability Assessment

Rationale: Before proceeding to more specific and resource-intensive assays, it is crucial to determine the inherent cytotoxicity of a test compound. This initial screen provides a concentration window for subsequent experiments, ensuring that observed effects in targeted assays are not simply a consequence of cell death. The Resazurin reduction assay is a sensitive, fluorescent-based method to assess metabolic activity, which is a reliable indicator of cell viability.[7][8]

Assay Principle: Resazurin Reduction

Metabolically active, viable cells maintain a reducing intracellular environment. Resazurin, a blue and non-fluorescent dye, is cell-permeable and is reduced by mitochondrial enzymes, primarily NAD(P)H-dependent dehydrogenases, to the highly fluorescent pink product, resorufin.[9] The amount of resorufin produced is directly proportional to the number of viable cells, which can be quantified by measuring fluorescence.[10][11]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Resazurin Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest a suitable cell line (e.g., HEK293, SH-SY5Y) cell_count 2. Count cells and adjust density to 1x10^5 cells/mL cell_culture->cell_count plate_cells 3. Seed 100 µL/well into a 96-well black, clear-bottom plate cell_count->plate_cells incubate_adhere 4. Incubate for 24h to allow cell adherence plate_cells->incubate_adhere prepare_compound 5. Prepare serial dilutions of 7-(Hydroxymethyl)-1,4-oxazepan-3-one in culture medium add_compound 6. Remove old medium and add 100 µL of compound dilutions to wells prepare_compound->add_compound incubate_compound 7. Incubate for 24-72h add_compound->incubate_compound prepare_resazurin 8. Prepare 0.15 mg/mL Resazurin solution in PBS add_resazurin 9. Add 20 µL Resazurin solution to each well prepare_resazurin->add_resazurin incubate_resazurin 10. Incubate for 1-4h at 37°C, protected from light add_resazurin->incubate_resazurin read_plate 11. Measure fluorescence (Ex: 560 nm, Em: 590 nm) incubate_resazurin->read_plate calc_viability 12. Calculate % Viability relative to vehicle control plot_curve 13. Plot % Viability vs. log[Compound] calc_viability->plot_curve determine_cc50 14. Determine CC50 using non-linear regression plot_curve->determine_cc50

Caption: Workflow for determining the cytotoxicity of 7-(Hydroxymethyl)-1,4-oxazepan-3-one.

Detailed Protocol: Resazurin Cell Viability Assay

Materials:

  • 7-(Hydroxymethyl)-1,4-oxazepan-3-one

  • Cell line (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line)

  • Complete culture medium

  • Resazurin sodium salt

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for compound stock solution)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and perform a cell count. Adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete culture medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (~10,000 cells/well).

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 7-(Hydroxymethyl)-1,4-oxazepan-3-one in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create working solutions at 2X the final desired concentrations. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

    • After 24 hours of cell incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated controls) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL working solution of Resazurin in sterile PBS.[10]

    • Add 20 µL of the Resazurin working solution to each well.[10]

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic rate.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]

Data Analysis:

  • Subtract the average fluorescence of the medium-only wells (background) from all other readings.

  • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the CC50 value (the concentration that reduces cell viability by 50%).[12]

Part 2: Evaluation as a Potential Dopamine D4 Receptor Ligand

Rationale: Several studies have identified 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor.[3][13] A competitive radioligand binding assay is the gold standard for determining if a compound binds to a specific receptor and for quantifying its binding affinity (Ki).[14]

Assay Principle: Competitive Radioligand Binding

This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) that has a known high affinity for the dopamine D4 receptor. The assay is performed on cell membranes prepared from a cell line stably expressing the human D4 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The half-maximal inhibitory concentration (IC50) is determined, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Experimental Workflow: Dopamine D4 Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_harvest Harvesting & Counting cluster_analysis Data Analysis cell_culture 1. Culture cells expressing human Dopamine D4 Receptor (e.g., CHO-K1, HEK293) homogenize 2. Homogenize cells in ice-cold buffer and centrifuge cell_culture->homogenize resuspend 3. Resuspend pellet and determine protein concentration (BCA assay) homogenize->resuspend store 4. Aliquot and store membranes at -80°C resuspend->store setup_tubes 5. Set up assay tubes for: Total Binding, Non-specific Binding, and Competition add_reagents 6. Add buffer, radioligand ([3H]-Spiperone), membranes, and test compound/vehicle setup_tubes->add_reagents incubate 7. Incubate at room temperature for 60-90 minutes add_reagents->incubate filter 8. Rapidly filter contents through GF/B filters wash 9. Wash filters with ice-cold buffer to remove unbound ligand filter->wash scintillation 10. Place filters in scintillation vials with cocktail and count radioactivity wash->scintillation calc_binding 11. Calculate % Specific Binding plot_curve 12. Plot % Specific Binding vs. log[Compound] calc_binding->plot_curve determine_ic50 13. Determine IC50 from competition curve plot_curve->determine_ic50 calc_ki 14. Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay for the Dopamine D4 receptor.

Detailed Protocol: [³H]-Spiperone Competition Binding Assay

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D4 receptor

  • [³H]-Spiperone (Radioligand)

  • Haloperidol or Spiperone (for non-specific binding determination)

  • 7-(Hydroxymethyl)-1,4-oxazepan-3-one

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In reaction tubes, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, [³H]-Spiperone, and cell membranes.

      • Non-specific Binding (NSB): Assay buffer, [³H]-Spiperone, a high concentration of unlabeled haloperidol (e.g., 10 µM), and cell membranes.

      • Competition: Assay buffer, [³H]-Spiperone, cell membranes, and varying concentrations of 7-(Hydroxymethyl)-1,4-oxazepan-3-one.

  • Reagent Addition:

    • The final assay volume is typically 250-500 µL.

    • Add the appropriate components to each tube. A typical concentration for [³H]-Spiperone is its Kd value for the D4 receptor. Add the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Initiate the reaction by adding the cell membranes (typically 20-50 µg of protein per tube).

  • Incubation:

    • Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters that have been pre-soaked in buffer.

    • Quickly wash the filters three times with 3-5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Specific Binding Calculation: Specific Binding (DPM) = Total Binding (DPM) - Non-specific Binding (DPM)

  • Percentage Inhibition Calculation: % Inhibition = 100 - [((DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)) * 100]

  • IC50 and Ki Determination:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[15]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 3: Evaluation as a Potential Monoamine Reuptake Inhibitor

Rationale: Monoamine reuptake inhibitors are a major class of drugs for treating depression and other neuropsychiatric disorders.[16] Given that some 1,4-oxazepane derivatives have been shown to inhibit monoamine reuptake, it is logical to screen 7-(Hydroxymethyl)-1,4-oxazepan-3-one for this activity.[4][5] An in vitro synaptosomal uptake assay is a classic and effective method for this purpose.[17]

Assay Principle: Synaptosomal Monoamine Uptake

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional neurotransmitter transporters (e.g., DAT, NET, SERT).[18] This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]-Dopamine) into synaptosomes. A reduction in the accumulation of radioactivity inside the synaptosomes indicates inhibition of the respective transporter.

Experimental Workflow: Synaptosomal Uptake Assay

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_harvest Harvesting & Counting cluster_analysis Data Analysis dissect 1. Dissect brain region of interest (e.g., striatum for DAT) homogenize 2. Homogenize tissue in sucrose buffer and perform differential centrifugation dissect->homogenize resuspend 3. Resuspend crude synaptosome pellet (P2) and determine protein concentration homogenize->resuspend preincubate 4. Pre-incubate synaptosomes with test compound or vehicle at 37°C add_radioligand 5. Initiate uptake by adding radiolabeled monoamine (e.g., [3H]-Dopamine) preincubate->add_radioligand incubate 6. Incubate for a short period (e.g., 5-10 minutes) add_radioligand->incubate filter 7. Terminate uptake by rapid filtration through GF/B filters wash 8. Wash filters with ice-cold buffer filter->wash scintillation 9. Place filters in scintillation vials with cocktail and count radioactivity wash->scintillation calc_uptake 10. Calculate % Specific Uptake plot_curve 11. Plot % Uptake vs. log[Compound] calc_uptake->plot_curve determine_ic50 12. Determine IC50 using non-linear regression plot_curve->determine_ic50

Caption: Workflow for a synaptosomal monoamine uptake inhibition assay.

Detailed Protocol: [³H]-Dopamine Uptake Inhibition Assay

Materials:

  • Rodent brain tissue (striatum is enriched in dopamine transporters, DAT)

  • Sucrose Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4

  • Krebs-Ringer Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, and 1 mM ascorbic acid, aerated with 95% O2/5% CO2.

  • [³H]-Dopamine

  • Selective DAT inhibitor for non-specific uptake (e.g., GBR-12909)

  • 7-(Hydroxymethyl)-1,4-oxazepan-3-one

  • Glass fiber filters, scintillation cocktail, and liquid scintillation counter

Procedure:

  • Synaptosome Preparation: [19]

    • Dissect and homogenize fresh or frozen rodent striatum in ice-cold sucrose buffer.

    • Perform differential centrifugation to obtain the P2 pellet (crude synaptosomal fraction).

    • Resuspend the P2 pellet in an appropriate buffer and determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate or tubes, add synaptosomes (typically 10-20 µg protein).

    • Add varying concentrations of 7-(Hydroxymethyl)-1,4-oxazepan-3-one. Include a vehicle control and a known inhibitor (e.g., 10 µM GBR-12909) to define 100% and 0% uptake, respectively.

    • Pre-incubate the mixture for 10-15 minutes at 37°C.[17]

    • Initiate the uptake by adding [³H]-Dopamine (at a final concentration near its Km, e.g., 10-20 nM).

    • Incubate for 5-10 minutes at 37°C. The reaction must be kept within the linear uptake phase.

  • Harvesting and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Specific Uptake Calculation: Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (GBR-12909)

  • Percentage Inhibition Calculation: % Inhibition = 100 - [((DPM_Compound - DPM_NonSpecific) / (DPM_Vehicle - DPM_NonSpecific)) * 100]

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.[20]

Assay Validation and Best Practices

For any in vitro assay, proper validation is essential to ensure the reliability and reproducibility of the data.[21][22] Key considerations include:

  • Full Dose-Response Curves: Always generate a full dose-response curve to accurately determine potency (IC50, CC50) and to identify any unusual pharmacological behavior.

  • Appropriate Controls: Include positive and negative controls in every experiment to ensure the assay is performing as expected.

  • Statistical Analysis: Perform experiments in triplicate or quadruplicate to allow for robust statistical analysis.

  • Assay Performance Metrics: For high-throughput screening applications, parameters like the Z'-factor and signal-to-background ratio should be calculated to assess assay quality.[23]

Summary and Forward Look

This application note provides a structured, hypothesis-driven framework for the initial in vitro characterization of 7-(Hydroxymethyl)-1,4-oxazepan-3-one. By starting with a general cytotoxicity screen and progressing to targeted assays based on the known pharmacology of the 1,4-oxazepane scaffold, researchers can efficiently profile this novel compound. Positive results in these assays would justify further investigation, including selectivity profiling against other receptors and transporters, functional assays (e.g., cAMP accumulation for D4 receptors), and ultimately, progression into more complex cellular and in vivo models.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Riss, T. L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Tip Biosystems. (n.d.). Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • Figshare. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Retrieved from [Link]

  • Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Retrieved from [Link]

  • Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • Antineo. (n.d.). In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. Retrieved from [Link]

  • ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
  • Ingenta Connect. (n.d.). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Retrieved from [Link]

  • MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]

  • NextSDS. (n.d.). 1,4-oxazepan-3-one — Chemical Substance Information. Retrieved from [Link]

  • eLife. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • ACS Publications. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hashimoto, K., et al. (2009). Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][7][10]oxazine and 2-aminotropone derivatives. PubMed. Retrieved from [Link]

  • Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Retrieved from [Link]

  • MDPI. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. Retrieved from [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Retrieved from [Link]

  • Negus, S. S., et al. (2012). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PMC. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Scribd. (n.d.). 20222 03 10_Guidelines for IVDs Test Methods Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 1,4-oxa-/thiazepine derivatives as important drugs. Retrieved from [Link]

  • ACS Publications. (2021). One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]

Sources

Reagents for the Selective Oxidation of 7-(Hydroxymethyl)-1,4-oxazepan-3-one to its Aldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Drug Development Professionals

Introduction: The Synthetic Challenge

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The target molecule, 7-(Hydroxymethyl)-1,4-oxazepan-3-one, presents a classic chemoselectivity challenge. It contains a primary alcohol that must be converted to an aldehyde, but it also possesses two other potentially reactive functional groups: a secondary amide and a secondary amine, both integrated within the heterocyclic ring. A successful oxidation protocol must exhibit exquisite selectivity for the alcohol, leaving the nitrogen-containing functionalities untouched to prevent N-oxidation, amide cleavage, or other undesired side reactions. This guide provides a detailed analysis of suitable reagents, mechanistic insights into their selectivity, and field-proven protocols for this delicate transformation.

The Challenge of Chemoselectivity

The primary difficulty in oxidizing 7-(Hydroxymethyl)-1,4-oxazepan-3-one lies in the similar reactivity of its functional groups under various oxidative conditions.

  • Primary Alcohol: The target for oxidation to an aldehyde. Over-oxidation to a carboxylic acid is a common side reaction with less selective reagents.[1]

  • Secondary Amine (Ring Nitrogen): Susceptible to oxidation, which can lead to undesired byproducts or decomposition.

  • Secondary Amide (Ring Lactam): Generally stable, but harsh conditions (strongly acidic or basic) can promote hydrolysis or other transformations.

Therefore, the ideal reagent must be mild, operate under neutral or near-neutral pH, and possess a high degree of selectivity for the hydroxyl group over the nitrogen atoms.[2]

Recommended Reagent Systems for Selective Oxidation

Based on established performance in complex, multifunctional molecules, three primary classes of reagents are recommended for this transformation: Hypervalent Iodine reagents (Dess-Martin Periodinane), activated DMSO systems (Parikh-Doering Oxidation), and nitroxyl radical-based catalysts (TEMPO).

Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine(V) reagent renowned for its mildness, high chemoselectivity, and operational simplicity.[3] It efficiently oxidizes primary alcohols to aldehydes at room temperature with neutral pH, making it an exceptional choice for substrates with sensitive functional groups like amines and amides.[2] The reaction times are typically short, and workup is straightforward.[3]

  • Mechanism of Selectivity: The reaction begins with a rapid ligand exchange between the alcohol and an acetate group on the iodine center.[2][4] The subsequent intramolecular elimination of the alpha-proton is facilitated by another acetate ion acting as a base, occurring under strictly neutral conditions that do not activate the amine or amide functionalities.[5]

Parikh-Doering Oxidation

This method utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by the sulfur trioxide-pyridine complex (SO₃·Py).[6] It is a significant operational improvement over other activated DMSO methods like the Swern oxidation because it can be conducted at temperatures from 0 °C to room temperature, avoiding the need for cryogenic conditions.[7][8] The SO₃·Py complex is a stable, easy-to-handle solid.[7]

  • Mechanism of Selectivity: The SO₃·Py complex activates DMSO to form a reactive electrophilic sulfur species. The substrate's alcohol group attacks this species to form an alkoxysulfonium salt.[6][9] A hindered, non-nucleophilic base (e.g., triethylamine) then deprotonates the alpha-carbon, leading to an E2-like elimination that forms the aldehyde, dimethyl sulfide, and the protonated base.[6] The mild, near-neutral conditions and the nature of the intermediates prevent reaction at the nitrogen centers.

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that serves as a catalyst for alcohol oxidation in the presence of a stoichiometric co-oxidant. This system is known for its high selectivity for primary alcohols.[10][11]

  • Mechanism of Selectivity: TEMPO is first oxidized to the active N-oxoammonium salt. This species selectively oxidizes the alcohol to an aldehyde, during which it is reduced back to its hydroxylamine form. The stoichiometric co-oxidant then regenerates the N-oxoammonium salt to complete the catalytic cycle. The selectivity arises from the sterically hindered nature of the TEMPO catalyst, which favors reaction with the less-hindered primary alcohol. To avoid side reactions with the amine, a buffered system, such as using N-chlorosuccinimide (NCS) in a biphasic CH₂Cl₂/aqueous buffer system at pH 8.6, is highly effective.[11]

Comparative Analysis of Recommended Reagents

FeatureDess-Martin Periodinane (DMP)Parikh-Doering OxidationTEMPO/NCS System
Selectivity Excellent; highly tolerant of amines and amides.[2]Very Good; mild conditions protect N-functionalities.[7]Excellent for 1° alcohols; pH control is critical.[11]
Conditions Neutral pH, Room Temperature.[2]Near-neutral pH, 0 °C to Room Temperature.[6]Catalytic, pH 8.6 buffer, Room Temperature.[11]
Reaction Time Fast (0.5 - 3 hours).[3]Moderate (1 - 6 hours).[6]Moderate (0.5 - 6 hours).[11]
Workup Simple filtration and extraction.Aqueous extraction to remove DMSO and salts.Aqueous extraction.
Byproducts Iodinane (reducible to recyclable IBX).Dimethyl sulfide (volatile, strong odor).Succinimide.
Safety/Cost Potentially explosive upon heating/shock; relatively expensive.[2]SO₃·Py is moisture-sensitive; reagents are inexpensive.NCS is a stable solid; TEMPO is a catalyst, reducing cost.

Visualized Workflow and Reaction

The general process for selective oxidation follows a standard laboratory sequence.

Caption: General laboratory workflow for selective oxidation.

The targeted chemical transformation is shown below.

Caption: Selective oxidation of the primary alcohol.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 6.1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard DMP oxidation procedures.[3]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-(Hydroxymethyl)-1,4-oxazepan-3-one (1.0 eq.).

    • Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5 minutes. A mild exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

    • Pour the mixture into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 10-fold molar excess of sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the organic layer is clear. This step quenches excess DMP and removes the iodinane byproduct.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).

Protocol 6.2: Parikh-Doering Oxidation

This protocol is based on the established Parikh-Doering conditions.[6][7]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sulfur trioxide-pyridine complex (SO₃·Py, 3.0 eq.).

    • Add anhydrous dichloromethane (DCM) and anhydrous dimethyl sulfoxide (DMSO, 5.0 eq.).

    • Cool the resulting suspension to 0 °C in an ice-water bath.

    • Add triethylamine (Et₃N, 5.0 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • In a separate flask, dissolve 7-(Hydroxymethyl)-1,4-oxazepan-3-one (1.0 eq.) in a minimal amount of anhydrous DCM/DMSO.

    • Add the substrate solution dropwise to the cold reagent mixture over 10-15 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Continue stirring and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 5% HCl (to remove Et₃N), water, saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: The byproduct dimethyl sulfide has a strong, unpleasant odor.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive or poor-quality reagents.- Insufficient reaction time or temperature.- Presence of water in the reaction.- Use fresh, high-purity DMP or SO₃·Py. Ensure solvents are anhydrous.- Increase reaction time and monitor by TLC.- For Parikh-Doering, ensure the temperature is maintained during reagent addition.
Formation of Carboxylic Acid - Over-oxidation, more common with less selective reagents or presence of water.- This is unlikely with DMP or Parikh-Doering under anhydrous conditions. If observed, re-verify the anhydrous setup. Consider using TEMPO/NCS which is highly selective for the aldehyde.[10]
Complex Mixture of Products - Side reactions involving the amine or amide.- Decomposition of starting material or product.- Ensure the reaction conditions are strictly neutral (for DMP) or appropriately basic (for Parikh-Doering).- Avoid excessive heat or prolonged reaction times.
Difficult Purification - Byproducts co-eluting with the product (e.g., residual DMSO).- For Parikh-Doering, ensure thorough aqueous washes to remove DMSO.- For DMP, ensure the Na₂S₂O₃ quench is complete to remove iodine byproducts.

References

  • Parikh–Doering oxidation. (n.d.). In Grokipedia.
  • Dess–Martin periodinane. (2023, September 27). In Wikipedia. [Link]

  • Dess–Martin periodinane (DMP) oxidation. (2020, January 7). Chemistry Steps. [Link]

  • Parikh–Doering oxidation. (2023, April 29). In Wikipedia. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). An Efficient and Highly Chemoselective Oxidation of Primary Alcohols to Aldehydes Using Trichloroisocyanuric Acid/TEMPO. Organic Letters, 3(19), 3041–3043. [Link]

  • Zhang, Y., et al. (2006). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Angewandte Chemie International Edition, 45(33), 5509-5512. [Link]

  • Wang, Z., et al. (2015). Strategies for selective oxidation of primary alcohols to aldehydes. ResearchGate. [Link]

  • LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Bolm, C., & Fey, T. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 2(8), 1173–1175. [Link]

  • Vedantu. (2026, February 17). Name the reagent used in oxidation of a primary alcohol class 11 chemistry CBSE. [Link]

  • OpenStax. (2023, September 20). 17.7 Oxidation of Alcohols. Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Li, X., et al. (2017). Copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids. RSC Publishing. [Link]

  • University of Wisconsin-Madison. (n.d.). DMSO Oxidation. [Link]

  • Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. [Link]

  • Organic Chemistry. (2020, August 8). Parikh-Doering Oxidation [Video]. YouTube. [Link]

  • MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Molecules. [Link]

  • National Institutes of Health. (n.d.). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. PMC. [Link]

  • Lei, G., Hu, L., & Wang, Y. (2006). Mild and Selective Oxidation of Alcohols to Aldehydes and Ketones Using NaIO4/TEMPO/NaBr System under Acidic Conditions. ResearchGate. [Link]

  • OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

Sources

Application Note: Harnessing 7-(Hydroxymethyl)-1,4-oxazepan-3-one for the Development of Novel Functional Polymeric Materials

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the incorporation of the novel monomer, 7-(Hydroxymethyl)-1,4-oxazepan-3-one, into advanced polymeric materials. We present detailed protocols for the proposed synthesis of the monomer, its subsequent polymerization via organocatalyzed ring-opening polymerization (ROP) to yield linear poly(amide-ether-ester)s, and the formation of cross-linked hydrogels. The unique structural attributes of this monomer, featuring a lactam, an ether linkage, and a pendant hydroxyl group, offer a versatile platform for creating biocompatible and functional polymers with tunable properties. This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development, providing the necessary protocols and scientific rationale to explore this promising new class of materials.

Introduction: The Strategic Advantage of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

The quest for novel polymeric materials with tailored functionalities for biomedical applications is a central theme in contemporary materials science.[1][2][3] The monomer, 7-(Hydroxymethyl)-1,4-oxazepan-3-one, presents a unique combination of chemical moieties within a single building block, making it an exceptionally promising candidate for the synthesis of advanced functional polymers.

The key structural features include:

  • A Lactam Moiety: This enables ring-opening polymerization (ROP), a powerful technique for producing well-defined polymers with controlled molecular weights and low dispersity.[4][5]

  • An Ether Linkage: The presence of an ether bond in the backbone is known to enhance the solubility and processability of aromatic polyamides and polyesters.[6][7]

  • A Pendant Hydroxyl Group: This functional handle provides a site for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking to form hydrogels, or tuning the hydrophilicity of the material.[8][9][10]

This combination of features suggests that polymers derived from 7-(Hydroxymethyl)-1,4-oxazepan-3-one could find applications as drug delivery vehicles, tissue engineering scaffolds, and smart hydrogels.[][12][13]

Monomer Synthesis: A Proposed Synthetic Pathway

While 7-(Hydroxymethyl)-1,4-oxazepan-3-one is not extensively documented in the literature, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions. The following protocol is a theoretical pathway and may require optimization.

Protocol 2.1: Proposed Synthesis of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

  • Step 1: Synthesis of N-Boc-serinol. Protect the amino group of serinol with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).

  • Step 2: Williamson Ether Synthesis. React the N-Boc-serinol with ethyl bromoacetate in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) to form the ether linkage.

  • Step 3: Saponification. Hydrolyze the ester group of the product from Step 2 using a base like lithium hydroxide (LiOH) in a mixture of THF and water to yield the corresponding carboxylic acid.

  • Step 4: Boc Deprotection and Lactamization. Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in DCM. The resulting amino acid will undergo spontaneous intramolecular cyclization to form the desired 7-(Hydroxymethyl)-1,4-oxazepan-3-one. Purification can be achieved by column chromatography.

Polymerization by Ring-Opening Polymerization (ROP)

Organocatalytic ROP is a highly effective method for the controlled polymerization of lactams and related cyclic esters, offering a metal-free route to well-defined polymers.[14][15][16][17][18] We propose the use of a binary catalyst system, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (TU), to catalyze the ROP of 7-(Hydroxymethyl)-1,4-oxazepan-3-one.

Protocol 3.1: Synthesis of Linear Poly(7-(Hydroxymethyl)-1,4-oxazepan-3-one)

  • Monomer and Reagent Preparation: Dry the 7-(Hydroxymethyl)-1,4-oxazepan-3-one monomer under vacuum. Purify and dry the solvent (e.g., dichloromethane or toluene) and the initiator (e.g., benzyl alcohol).

  • Polymerization Setup: In a glovebox, add the monomer, initiator, and a magnetic stir bar to a flame-dried Schlenk flask. Dissolve the components in the anhydrous solvent.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the DBU and TU catalysts in the reaction solvent. Add the required amount of the catalyst solution to the monomer solution to initiate the polymerization.

  • Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid. Precipitate the polymer in a non-solvent like cold diethyl ether or methanol. Collect the polymer by filtration and dry it under vacuum.

Diagram 3.1: Ring-Opening Polymerization Workflow

ROP_Workflow Monomer Monomer Preparation (Drying) Setup Reaction Setup (Glovebox, Schlenk Flask) Monomer->Setup Initiation Catalyst Addition (DBU/TU) Setup->Initiation Propagation Polymerization (Stirring at RT) Initiation->Propagation Termination Quenching (Weak Acid) Propagation->Termination Purification Precipitation & Drying Termination->Purification

Caption: Workflow for the organocatalytic ROP.

Characterization of the Novel Polymer

A thorough characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and thermal properties.

Technique Expected Information
¹H and ¹³C NMR Spectroscopy Confirmation of the polymer structure by identifying the characteristic peaks of the repeating unit. End-group analysis can be used to determine the number-average molecular weight (Mn).[19]
FT-IR Spectroscopy Identification of key functional groups, such as the amide C=O stretch, the C-O-C ether stretch, and the O-H stretch of the pendant hydroxyl group.[20]
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI is indicative of a controlled polymerization.
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the thermal properties and morphology of the polymer.[21]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer by determining the decomposition temperature.[21]

Applications in Biomedical Research

The unique chemical structure of poly(7-(Hydroxymethyl)-1,4-oxazepan-3-one) opens up a wide range of potential applications in the biomedical field.

Linear Polymers for Drug Delivery

The amphiphilic nature of the polymer, with its hydrophilic hydroxyl groups and more hydrophobic backbone, makes it a promising candidate for the encapsulation and delivery of therapeutic agents.[1][12] The biocompatibility of polymers containing ether and amide linkages is generally good, which is a critical requirement for in vivo applications.[2][22]

Cross-linked Hydrogels for Tissue Engineering and Controlled Release

The pendant hydroxyl groups on the polymer backbone can be readily used for cross-linking to form hydrogels.[13] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix and providing a suitable environment for cell growth and tissue regeneration.[23][24][25]

Protocol 5.1: Synthesis of a Cross-linked Hydrogel

  • Functionalization of the Polymer: React the linear polymer with a cross-linkable moiety, such as acryloyl chloride, in the presence of a base to introduce acrylate groups onto the pendant hydroxyls.[10]

  • Hydrogel Formation: Dissolve the functionalized polymer in a suitable solvent (e.g., water or a buffer solution) and add a photoinitiator.

  • Photocrosslinking: Expose the solution to UV light to initiate the polymerization of the acrylate groups, leading to the formation of a cross-linked hydrogel network.

  • Purification: Swell the hydrogel in deionized water to remove any unreacted components.

Diagram 5.1: Hydrogel Formation and Drug Release

Hydrogel_Formation cluster_0 Hydrogel Synthesis cluster_1 Drug Delivery Application Polymer Linear Polymer with Pendant -OH Groups Functionalization Acrylation (+ Acryloyl Chloride) Polymer->Functionalization Crosslinking Photocrosslinking (UV + Photoinitiator) Functionalization->Crosslinking Hydrogel Cross-linked Hydrogel Crosslinking->Hydrogel DrugLoading Drug Encapsulation (During Hydrogel Formation) Hydrogel->DrugLoading DrugRelease Sustained Drug Release (Diffusion/Degradation) DrugLoading->DrugRelease

Caption: Hydrogel synthesis and drug delivery application.

Conclusion

7-(Hydroxymethyl)-1,4-oxazepan-3-one is a promising, yet underexplored, monomer for the creation of novel functional polymers. The protocols and insights provided in this application note offer a solid foundation for researchers to begin exploring the synthesis, polymerization, and application of this versatile building block. The resulting poly(amide-ether-ester)s, with their tunable properties and potential for biocompatibility, are expected to contribute significantly to the development of next-generation materials for drug delivery, tissue engineering, and other biomedical applications.

References

  • MDPI. (2019, January 8). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymer Platforms for Drug Delivery and Biomedical Imaging. Retrieved from [Link]

  • Omics Online. (2024, November 5). Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies. Retrieved from [Link]

  • Journal of the American Chemical Society. (2009, January 6). Access to Poly-β-Peptides with Functionalized Side Chains and End Groups via Controlled Ring-Opening Polymerization of β-Lactams. Retrieved from [Link]

  • PubMed. (2009, February 4). Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of beta-lactams. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2018, August 28). Biocompatible Single-Chain Polymer Nanoparticles for Drug Delivery—A Dual Approach. Retrieved from [Link]

  • ACS Publications. (2018, December 19). Ring-Opening Polymerization of Allyl-Functionalized Lactams. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, August 4). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Retrieved from [Link]

  • Cheng Research Group. (n.d.). Controlled Polymerization of β-Lactams Using Metal-Amido Complexes: Synthesis of Block Copoly(β-peptides). Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide. Retrieved from [Link]

  • National Institutes of Health. (2023, March 16). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. Retrieved from [Link]

  • PubMed. (2014, July 2). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Retrieved from [Link]

  • PubMed. (2011, April 15). Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. Retrieved from [Link]

  • ACS Publications. (2023, May 17). Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. Retrieved from [Link]

  • ACS Publications. (2014, June 19). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Retrieved from [Link]

  • ResearchGate. (2014, June 19). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Organocatalytic Ring-Opening Polymerization of Morpholinones. Retrieved from [Link]

  • ACS Publications. (2023, May 17). Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. Retrieved from [Link]

  • ResearchGate. (2019, December 8). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. Retrieved from [Link]

  • RSC Publishing. (2017, July 18). Facile thiolation of hydroxyl functional polymers. Retrieved from [Link]

  • Preprints.org. (2023, September 14). Natural Polymer-Based Hydrogels: From Polymer to Biomedical Application. Retrieved from [Link]

  • MDPI. (2022, January 30). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Retrieved from [Link]

  • RSC Publishing. (2021, May 11). Recent advances in the synthesis of smart hydrogels. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthetic Hydrogels. Retrieved from [Link]

  • ResearchGate. (2008, December 5). Synthesis and Characterization of aromatic Polyamides containing ether ketone linkage. Retrieved from [Link]

  • ResearchGate. (2026, March 19). Poly[2]catenanes-Based Hydrogels Prepared by Hydroxyl-yne Click Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, November 10). Synthesis and Characterization of Low-Melting-Point Polyamides with Trace Thermoreversible Cross-Linked Networks. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Polymer Chemistry (RSC Publishing). (n.d.). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Three-step synthetic route toward 1,4-oxazepan-7-one.... Retrieved from [Link]

  • PubMed. (2020, April 21). Organocatalytic Ring-Opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Toward Well-Defined Poly(ester amide)s: Biodegradable Alternatives to Poly(2-oxazoline)s. Retrieved from [Link]

  • ACS Publications. (2019, December 27). Poly(amine-co-ester)s by Binary Organocatalytic Ring-Opening Polymerization of N-Boc-1,4-oxazepan-7-one: Synthesis, Characterization, and Self-Assembly. Retrieved from [Link]

  • ACS Publications. (2020, March 18). Organocatalytic Ring-Opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Toward Well-Defined Poly(ester amide)s: Biodegradable Alternatives to Poly(2-oxazoline)s. Retrieved from [Link]

  • MDPI. (2020, August 10). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Retrieved from [Link]

Sources

Scale-up manufacturing protocols for 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Process Development and Scale-Up Manufacturing of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Abstract

This document provides a comprehensive guide to the scale-up manufacturing of 7-(hydroxymethyl)-1,4-oxazepan-3-one, a key heterocyclic intermediate for pharmaceutical development.[1][2][3] The 1,4-oxazepan-3-one scaffold is a seven-membered lactam ring system that serves as a valuable building block in medicinal chemistry.[4] This guide moves beyond a simple recitation of steps to detail the underlying chemical principles, process safety considerations, and analytical controls essential for a robust, reproducible, and safe manufacturing process. It is intended for researchers, process chemists, and drug development professionals tasked with transitioning novel chemical entities from laboratory-scale synthesis to pilot and commercial-scale production.[5][6]

Introduction and Strategic Overview

The successful scale-up of a pharmaceutical intermediate is a multi-faceted challenge that extends beyond simple stoichiometric increases. It requires a deep understanding of reaction kinetics, thermodynamics, mass transfer, and process safety.[7][8][9] As batch sizes increase, issues such as heat dissipation, mixing efficiency, and impurity profiles can change dramatically.[9][10] The surface-area-to-volume ratio decreases significantly, meaning exothermic reactions that are easily managed in the lab can pose a serious thermal runaway risk in a large reactor.[9][11]

This application note outlines a proposed synthetic route and a corresponding scale-up strategy for 7-(hydroxymethyl)-1,4-oxazepan-3-one. The chosen strategy emphasizes safety, efficiency, and the implementation of stringent quality control measures at every stage, from raw material sourcing to final product release, in alignment with Good Manufacturing Practices (GMP).[5][12]

The Target Molecule: Chemical Context

7-(Hydroxymethyl)-1,4-oxazepan-3-one is a substituted lactam, a cyclic amide, which is a common structural motif in biologically active molecules.[13][14][15] Its structure features a hydrophilic hydroxymethyl group, which can serve as a handle for further chemical modification, and a stable seven-membered heterocyclic core.

PropertyValueSource
CAS Number 2288710-02-9[16]
Molecular Formula C₆H₁₁NO₃[16]
Molecular Weight 145.16 g/mol [16]
Physical Form Solid[16]
InChI Key NWLBEOJQFJUQDM-UHFFFAOYSA-N[16]
Overall Scale-Up Workflow

The transition from a laboratory curiosity to a commercially viable intermediate follows a structured, iterative process. Each stage builds upon the last, gathering critical data to de-risk the subsequent, larger-scale operation.[5][8]

Scale-Up_Workflow lab Lab-Scale Synthesis (<100g) Route Feasibility & Proof of Concept pilot Pilot Scale-Up (1-100 kg) Process Optimization & Hazard Analysis lab->pilot Data Transfer & Risk Assessment commercial Commercial Manufacturing (>100 kg) Process Validation & GMP Production pilot->commercial Technology Transfer & Process Validation

Caption: High-level workflow for chemical process scale-up.

Proposed Synthetic Route and Mechanistic Rationale

While multiple synthetic routes to 1,4-oxazepane derivatives can be envisioned, we propose a robust and scalable three-step sequence starting from commercially available materials. This route involves an initial N-alkylation, followed by a reductive cyclization to form the lactam ring.

Retrosynthetic Analysis

A logical disconnection of the target molecule is across the amide bond, suggesting an amino ester precursor. This precursor can be formed from a protected serine derivative and an appropriate alkylating agent.

Forward Synthesis Pathway

The proposed pathway prioritizes the use of stable intermediates and reaction conditions amenable to large-scale equipment.

Synthetic_Pathway start N-Boc-Serine Methyl Ester Starting Material intermediate1 Linear Ether Intermediate Step 1: N-Alkylation start:f0->intermediate1:f0 NaH, THF step1_reagent + 2-Chloroethanol product 7-(Hydroxymethyl)-1,4-oxazepan-3-one Final Product intermediate1:f0->product:f0 e.g., NaBH4, then heat step2_reagent Reduction & Lactamization

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,4-Oxazepan-3-one Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 7-(Hydroxymethyl)-1,4-oxazepan-3-one , a critical chiral building block for medium-ring nitrogen heterocycles 1.

Functionalizing the C7-exocyclic primary alcohol often results in sluggish kinetics, poor yields, or unwanted side reactions. As a Senior Application Scientist, I have compiled this field-proven troubleshooting guide to help you bypass the severe steric shielding inherent to this 7-membered lactam system.

Diagnostic Workflow

Before beginning your synthesis, consult the logical workflow below to determine the optimal functionalization strategy based on your substrate's protection status.

Workflow Start 7-(Hydroxymethyl)- 1,4-oxazepan-3-one CheckN Is N4 Lactam Protected? Start->CheckN Protect Protect N4 (e.g., Boc, Bn) Forces C7-OH Equatorial CheckN->Protect No Func Select Functionalization Target CheckN->Func Yes Protect->Func Sulf Sulfonylation (TsCl, MsCl) Func->Sulf Alk Alkylation (R-X) Func->Alk Ox Oxidation (to Aldehyde) Func->Ox Cat Use DMAP (0.2-0.5 eq) + Pyridine/DCM Sulf->Cat Base Use Ag2O or NaH + Polar Aprotic Solvent Alk->Base MildOx DMP or Swern (Avoid KMnO4/CrO3) Ox->MildOx

Workflow for overcoming steric hindrance during 1,4-oxazepan-3-one functionalization.

Troubleshooting FAQs

Q1: Why is the C7-hydroxymethyl group so unreactive compared to typical primary alcohols? A1: The resistance is a direct consequence of the 7-membered ring's conformational dynamics. The 1,4-oxazepane ring is highly flexible but is conformationally restricted by the planar lactam moiety (N4-C3=O). This forces the ring into twist-chair conformations where the C5 and C6 equatorial protons physically fold over and shield the C7 exocyclic alcohol. This steric hindrance drastically raises the activation energy required for standard SN2-like attacks at the oxygen 2.

Q2: When attempting O-alkylation (e.g., benzylation), I get a complex mixture of products. What is happening? A2: If the N4 lactam is unprotected, strong bases (like NaH) commonly used in Williamson ether syntheses will deprotonate the nitrogen. Although lactams are generally less nucleophilic than standard amines, the severe steric hindrance at the C7-OH shifts the kinetic preference toward N-alkylation. This results in an undesirable mixture of O-alkylated, N-alkylated, and di-alkylated products [[3]](). Solution: Use mild, non-deprotonating conditions (like Ag₂O) or pre-protect the nitrogen.

Q3: How exactly does N-protection solve the steric issue at the C7 position? A3: Adding a bulky protecting group (such as Boc or Benzyl) to the N4 position alters the electronic profile of the ring and induces a critical conformational shift. The steric bulk at N4 forces the adjacent segments of the ring to minimize transannular interactions, effectively pushing the C7-hydroxymethyl group into a more exposed, pseudo-equatorial orientation 4. This drastically improves its accessibility to electrophiles.

Quantitative Data Analysis

To assist in reagent selection, the following table summarizes the expected outcomes when applying different functionalization conditions to the sterically hindered C7-hydroxymethyl group.

Functionalization TargetReagents & CatalystN4 Lactam StatusPrimary Steric/Chemical ChallengeTypical Yield (%)
Tosylation TsCl, PyridineUnprotectedSluggish kinetics due to C5/C6 shielding< 30%
Tosylation TsCl, Pyridine, DMAP (0.5 eq) Protected (Boc)Overcoming steric barrier at C785 - 90%
Benzylation BnBr, NaHUnprotectedCompetitive N-alkylation at lactam20% (O-alkyl)
Benzylation BnBr, Ag₂O UnprotectedSlow reaction rate; requires halide pulling75% (Exclusive O-alkyl)
Oxidation Swern (DMSO/Oxalyl Cl)Protected (Boc)Risk of epimerization or ring cleavage80 - 85%

Self-Validating Experimental Protocols

Protocol A: DMAP-Accelerated Tosylation (Overcoming Steric Shielding)

Standard tosylation fails here due to the bulkiness of the sulfonyl chloride. We utilize a hypernucleophilic catalyst to bypass this.

  • Step 1: Dissolve 7-(Hydroxymethyl)-1,4-oxazepan-3-one (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Step 2: Add Pyridine (3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 eq).

    • Causality: Pyridine neutralizes the HCl byproduct to prevent acid-catalyzed ring-opening. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that is significantly less sensitive to the steric bulk of the C7 alcohol than TsCl itself.

  • Step 3: Cool the reaction mixture to 0 °C and add p-Toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.

  • Step 4: Warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). If the starting material spot (low Rf, stains strongly with KMnO₄) persists, the steric barrier is preventing completion. Add an additional 0.2 eq of DMAP and warm the reaction to 35 °C for 2 hours.

  • Step 5: Quench the reaction with saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Vigorous gas evolution indicates the successful neutralization of residual acid and pyridinium salts. Wait until bubbling completely stops to ensure phase stability.

  • Step 6: Extract with DCM, wash the organic layer with 1M HCl (to remove residual pyridine), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silver(I) Oxide Mediated O-Alkylation (Avoiding N-Alkylation)

When N-protection is not viable, you must use a method that activates the electrophile without deprotonating the lactam.

  • Step 1: Dissolve the unprotected substrate (1.0 eq) and Benzyl Bromide (2.0 eq) in anhydrous DMF.

  • Step 2: Add freshly prepared Silver(I) Oxide (Ag₂O, 1.5 eq).

    • Causality: Ag₂O acts as a mild, non-deprotonating base and a halide scavenger. It coordinates with the bromide, increasing the electrophilicity of the benzyl group via a "push-pull" mechanism. This allows the weakly nucleophilic C7-OH to attack without generating a highly reactive (and unselective) alkoxide or lactam anion.

  • Step 3: Stir the suspension in the dark at 40 °C for 24 hours.

    • Self-Validation Checkpoint: The suspension will undergo a distinct color change from dark brown/black (Ag₂O) to a pale yellow/gray precipitate (AgBr). This visual shift confirms the consumption of the silver oxide and the progression of the alkylation.

  • Step 4: Filter the mixture through a pad of Celite.

    • Self-Validation Checkpoint: The resulting filtrate must be completely clear. Any cloudiness indicates the presence of colloidal silver, which will ruin downstream silica gel chromatography. Re-filter if necessary.

  • Step 5: Concentrate under high vacuum to remove DMF and purify via flash chromatography.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ACS Public
  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds ACS Public
  • Asymmetric Synthesis of 2,2'-Bimorpholine and its 5,5'-Substituted Deriv
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetriz

Sources

Technical Support Center: Purification & Troubleshooting for 7-(Hydroxymethyl)-1,4-oxazepan-3-one Crude Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating highly polar, water-soluble heterocycles. 7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS: 2288710-02-9) is a prime example of a molecule that defies traditional purification workflows.

Its structure combines a secondary lactam (oxazepan-3-one) and a primary alcohol (hydroxymethyl), resulting in a highly hydrophilic molecule (LogP < 0) with strong hydrogen-bond donating and accepting capabilities. During its synthesis—typically via the cyclization of a protected precursor like 7-(trityloxymethyl)-1,4-oxazepan-3-one followed by acidic deprotection —researchers often face severe purification bottlenecks. This guide is designed to help you navigate these challenges using field-proven, causality-driven methodologies.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My product streaks across the entire TLC plate and co-elutes with the trityl/benzyl deprotection byproduct on normal-phase silica. How do I separate them? A: The streaking is caused by the hydroxymethyl and lactam groups forming strong, multipoint hydrogen bonds with the acidic silanol groups on bare silica. The hydrophobic byproducts (e.g., triphenylmethanol from trityl deprotection) elute quickly, but your target compound tails directly into them. Solution: Abandon normal-phase silica. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Liquid Chromatography (RPLC) using a C18 column . HILIC utilizes a water-enriched layer on a polar stationary phase, allowing your hydrophilic target to partition effectively while hydrophobic impurities elute in the void volume.

Q2: I am losing my product during the aqueous workup after the deprotection step. How can I improve recovery? A: 7-(Hydroxymethyl)-1,4-oxazepan-3-one is highly water-soluble. If you quench an acidic deprotection (e.g., TFA or HCl) with aqueous NaHCO₃ and attempt to extract with ethyl acetate or dichloromethane, the product will remain trapped in the aqueous layer due to its high polarity. Solution: Eliminate the aqueous workup entirely. Instead, neutralize the reaction mixture using a basic solid-phase ion-exchange resin (e.g., Amberlyst A21), filter, and concentrate the filtrate directly. Alternatively, use the non-aqueous trituration method described in Protocol B.

Q3: My LC-MS shows the correct mass, but the NMR of the purified fraction shows broad peaks and polymeric impurities. What went wrong? A: Broad NMR peaks in this context usually indicate the presence of linear oligomers formed during the lactamization step (intermolecular reaction instead of the desired intramolecular cyclization). Solution: Ensure your initial cyclization step is performed under high-dilution conditions. To remove these oligomers during purification, rely on a steep reverse-phase gradient where the higher molecular weight oligomers will elute significantly later than your target monomer.

Part 2: Visualizing the Workflow

Workflow A Protected Precursor (e.g., Trityl-Ether) B Acidic Deprotection (TFA / DCM) A->B Cleavage C Crude Mixture B->C Concentration D Target Product (Highly Polar) C->D RPLC / HILIC E Cleaved Protecting Group (Hydrophobic) C->E RPLC / HILIC F Acid Salts & Oligomers (Mixed Polarity) C->F RPLC / HILIC

Fig 1. Synthetic workflow and polarity divergence of deprotection byproducts.

DecisionMatrix Start Crude Mixture Analysis (LC-MS / TLC) Q1 High Salt Content (>10% by mass)? Start->Q1 Q2 Hydrophobic Byproducts (e.g., Trityl Alcohol)? Q1->Q2 No A1 Non-Aqueous Trituration (MeCN / EtOAc) Q1->A1 Yes (Desalting needed) A2 Reverse-Phase (C18) (H2O / MeCN Gradient) Q2->A2 Yes (Strong retention diff) A3 HILIC Chromatography (MeCN / H2O + NH4OAc) Q2->A3 No (Mostly polar impurities)

Fig 2. Decision matrix for selecting the optimal purification strategy.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification MethodStationary PhaseMobile PhaseTarget Recovery (%)Target Purity (%)ScalabilityPrimary Limitation
Normal-Phase Bare SilicaHexane / EtOAc< 20%~50%HighSevere tailing; irreversible adsorption.
Reverse-Phase C18 (Endcapped)H₂O / MeCN85%> 95%MediumRequires lyophilization to remove water.
HILIC Zwitterionic / AmideMeCN / H₂O90%> 98%LowSensitive to sample diluent composition.
Trituration NoneEther / MeCN75%~90%Very HighDoes not remove structurally similar oligomers.

Part 4: Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: Reverse-Phase Flash Chromatography (For High-Purity Isolation)

Use this protocol when separating the target from hydrophobic deprotection byproducts (e.g., triphenylmethanol).

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of DMSO or a 1:1 mixture of Water/Methanol.

    • Causality: Injecting the sample in a highly organic solvent (like pure DCM) will cause the hydrophobic impurities to crash out on the C18 column head, ruining the separation.

  • Column Equilibration: Equilibrate a C18 flash column with 5% Acetonitrile in Water (containing 0.1% Formic Acid) for 3 column volumes (CV).

  • Gradient Elution: Run a gradient from 5% to 50% Acetonitrile over 10 CVs.

    • Validation Check: Monitor via UV (if applicable) or ELSD. The highly polar 7-(Hydroxymethyl)-1,4-oxazepan-3-one will elute early (typically between 10-20% MeCN). The hydrophobic trityl byproducts will remain on the column until >80% MeCN.

  • Fraction Recovery: Pool the fractions containing the target mass (m/z = 146.1 [M+H]⁺). Do not rotary evaporate. Lyophilize the fractions directly to prevent thermal degradation of the primary alcohol.

Protocol B: Scalable Non-Aqueous Trituration (For Bulk Desalting & Cleanup)

Use this protocol for large-scale crude mixtures heavily contaminated with salts and hydrophobic protecting groups.

  • Complete Desiccation: Lyophilize the crude reaction mixture overnight to ensure the complete removal of water and volatile acids (e.g., TFA). The result should be a dry, sticky foam or powder.

  • Non-Polar Wash (Deprotection Cleanup): Suspend the solid in cold diethyl ether (10 mL per gram of crude). Sonicate for 5 minutes, then filter through a sintered glass funnel.

    • Causality: The trityl alcohol byproduct is highly soluble in ether, while the highly polar oxazepan-3-one remains completely insoluble.

    • Validation Check: Spot the ether filtrate on a TLC plate. It should show fast-moving hydrophobic spots and zero target compound.

  • Polar Extraction (Desalting): Extract the remaining solid filter cake with anhydrous acetonitrile or a 9:1 Ethyl Acetate/Methanol mixture.

    • Causality: The target compound will dissolve in this polar organic mixture, leaving the inorganic/acidic salts behind as an insoluble cake.

  • Final Isolation: Filter the extract through a 0.22 µm PTFE syringe filter to remove micro-particulates, then concentrate under reduced pressure to yield the semi-pure product.

References

  • Ella-Menye, Jean-Rene. "Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics." ScholarWorks@UNO, University of New Orleans, 2007. [Link]

  • LCGC Editors. "HILIC to the Rescue: Pharmaceutical Development Case Examples." LCGC International, 2019.[Link]

Technical Support Center: Troubleshooting Aqueous Solubility of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals experiencing unexpected aqueous solubility challenges with 7-(Hydroxymethyl)-1,4-oxazepan-3-one .

Despite its low molecular weight (145.16 g/mol ) and the presence of multiple polar heteroatoms (a lactam ring and a hydroxymethyl group), users frequently report that this compound resists aqueous solvation. This guide dissects the mechanistic causality behind this phenomenon and provides field-proven, self-validating protocols to overcome it.

Part 1: Diagnostic FAQs — Understanding the Mechanism

Q1: My logP calculations suggest 7-(Hydroxymethyl)-1,4-oxazepan-3-one should be highly hydrophilic. Why is it precipitating in my aqueous assays? A1: You are encountering a classic "brick dust" phenomenon [1, 2]. Poor solubility generally stems from one of two extremes: high lipophilicity ("grease balls") or high crystal lattice energy ("brick dust"). Because your molecule contains a lactam (-NH-C=O) and a primary alcohol (-CH2OH), it forms an exceptionally strong, highly ordered intermolecular hydrogen-bond network in the solid state. The energy required to break these crystal lattice bonds exceeds the thermodynamic payoff of aqueous hydration, rendering the compound insoluble despite its polarity.

Q2: Can I just adjust the pH of my buffer to force it into solution? A2: No. The functional groups on 7-(Hydroxymethyl)-1,4-oxazepan-3-one (ether, lactam, and alcohol) are neutral and non-ionizable within the physiological pH range (pH 1–10). Because you cannot generate a charged species to drive solvation, pH adjustments will be ineffective. You must rely on lattice-disrupting formulation strategies instead.

Q3: How can I analytically confirm that crystal lattice energy is the root cause? A3: Perform a melting point (MP) analysis and Powder X-Ray Diffraction (PXRD). "Brick dust" molecules typically exhibit sharp, high melting points (often >200°C) and highly defined PXRD diffractograms [1]. If your batch shows these characteristics, your troubleshooting efforts must focus on amorphization or surface-area expansion.

Part 2: Solubility Engineering Workflows

To bypass the thermodynamic barrier of the crystal lattice, we must alter the physical state of the API. The workflow below dictates the strategic path based on your downstream application.

Workflow Start Precipitation Observed in Aqueous Media Check Determine MP & LogP Start->Check Brick High MP / Low LogP 'Brick Dust' Lattice Check->Brick H-Bonding Dominates Grease Low MP / High LogP 'Grease Ball' (Out of Scope) Check->Grease Lipophilicity Dominates ASD Amorphous Solid Dispersion (Disrupts Lattice Energy) Brick->ASD In Vivo Oral Dosing Nano Nanosuspension / Milling (Increases Surface Area) Brick->Nano High-Dose Tox Studies CoSolv DMSO/Surfactant Co-solvents (Kinetically Traps in Solution) Brick->CoSolv In Vitro Assays

Caption: Diagnostic workflow for classifying and resolving solubility issues based on physicochemical properties.

Part 3: Verified Experimental Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Mechanism: This protocol dissolves the crystalline lattice in a volatile solvent, then rapidly co-precipitates the drug with a hydrophilic polymer (e.g., PVP K30). The polymer acts as an anti-plasticizer, sterically hindering the drug molecules from re-aligning into a crystal lattice, thereby trapping them in a high-energy, highly soluble amorphous state [3, 4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). This binary system ensures the dissolution of both the polar API and the polymer.

  • Dissolution: Dissolve 100 mg of 7-(Hydroxymethyl)-1,4-oxazepan-3-one and 300 mg of Polyvinylpyrrolidone (PVP K30) into 10 mL of the solvent mixture (1:3 Drug-to-Polymer ratio). Sonicate for 5 minutes until optically clear.

  • Rapid Evaporation: Transfer the solution to a round-bottom flask. Use a rotary evaporator at 40°C under reduced pressure (approx. 50 mbar) to rapidly strip the solvent. Critical Causality: Slow evaporation allows molecules time to nucleate and crystallize; rapid evaporation kinetically traps them in the amorphous phase.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent traces that could act as plasticizers and induce recrystallization.

  • Validation: Scrape the solid dispersion and analyze via PXRD. A successful ASD will show a broad "amorphous halo" rather than sharp crystalline peaks.

ASD_Mech Cryst Crystalline API (High Lattice Energy) Dissolve Dissolve in Volatile Solvent Cryst->Dissolve Polymer Add Hydrophilic Polymer (e.g., PVP, HPMC) Dissolve->Polymer Evap Rapid Solvent Evaporation (Rotovap/Spray Dry) Polymer->Evap Amorph Amorphous Solid Dispersion (Enhanced Hydration) Evap->Amorph Prevents Recrystallization

Caption: Mechanism of Amorphous Solid Dispersion (ASD) preparation to bypass crystal lattice energy.

Protocol B: Co-Solvent Kinetic Trapping for In Vitro Assays

Mechanism: For cell-based or biochemical assays, creating an ASD is often impractical. Instead, we use a strong hydrogen-bond acceptor (DMSO) to shatter the lattice, followed by a surfactant to prevent nucleation upon aqueous dilution.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the API in 100% anhydrous DMSO to create a 10 mM to 50 mM stock. Vortex vigorously.

  • Surfactant Coating: In a separate tube, prepare an intermediate vehicle of 10% Tween-80 and 90% PEG-400.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into the intermediate vehicle. The surfactants will coat the solvated molecules, preventing them from aggregating.

  • Aqueous Crash-Dilution: Rapidly pipette the intermediate solution into your final aqueous assay buffer while vortexing.

  • Validation: Measure the absorbance of the final well plate at 620 nm. An absorbance significantly higher than the blank indicates light scattering from micro-precipitates (nucleation failure).

Part 4: Quantitative Strategy Comparison

Use the following data matrix to select the appropriate solubilization strategy based on your specific experimental constraints.

StrategyPrimary MechanismProsConsIdeal Application
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy barrier [3].Highest degree of supersaturation; stable solid state.Requires specialized equipment (Rotovap/Spray Dryer); polymer optimization needed.Oral formulation, in vivo PK studies.
Nanosuspension (Milling) Increases surface area to maximize dissolution rate [5].No chemical alteration; high drug loading capacity.Does not increase absolute thermodynamic solubility; risk of Ostwald ripening.High-dose in vivo toxicology studies.
Co-Solvent / Surfactant Kinetically delays nucleation via steric hindrance.Fast, inexpensive, requires no specialized equipment.High solvent toxicity risk; precipitation can still occur over long durations.In vitro biochemical and cell-based assays.

References

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations, American Pharmaceutical Review,[Link]

  • Perspectives in solubility measurement and interpretation, National Center for Biotechnology Information (PMC),[Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer, Universitas Padjadjaran,[Link]

  • View of Nanocrystal System: A Comprehensive Review of Method of Preparation and their Characterization, Patents and Marketed Products, Journal of Drug Delivery and Therapeutics,[Link]

Technical Support Center: 7-(Hydroxymethyl)-1,4-oxazepan-3-one Scale-Up & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Knowledge Base. Scaling up the synthesis of 7-(Hydroxymethyl)-1,4-oxazepan-3-one (CAS 2288710-02-9) presents unique thermodynamic and kinetic challenges. Seven-membered heterocyclic rings are notoriously difficult to close due to unfavorable transannular strain and entropic factors, which often lead to a spike in intermolecular byproducts when moving from bench to pilot scale.

This guide provides field-proven, causally-driven solutions to mitigate unwanted byproducts, optimize chemoselectivity, and ensure a robust, self-validating manufacturing process.

Part 1: Mechanistic Pathway & Byproduct Formation

Understanding the divergence between the desired intramolecular cyclization and competing intermolecular pathways is critical for controlling the impurity profile. The diagram below illustrates the standard synthetic workflow—from a protected amino alcohol to the final oxazepane core—highlighting where critical byproducts emerge.

G SM Protected Amino Alcohol (e.g., Trt or TBS) Acylation N-Acylation (Chloroacetyl Chloride) SM->Acylation Intermediate Chloroacetamide Intermediate Acylation->Intermediate Chemoselective (-10°C) Byproduct1 O-Acylated / Di-acylated Byproducts Acylation->Byproduct1 Excess reagent / High Temp Cyclization Base-Promoted Cyclization (NaH or t-BuOK) Intermediate->Cyclization Product_Prot Protected 1,4-oxazepan-3-one Cyclization->Product_Prot High Dilution Byproduct2 Dimeric / Oligomeric Byproducts Cyclization->Byproduct2 High Concentration Deprotection Deprotection (TFA/TIPS or TBAF) Product_Prot->Deprotection Final 7-(Hydroxymethyl)- 1,4-oxazepan-3-one Deprotection->Final Optimal Scavenger Byproduct3 Trityl Re-alkylation Degradants Deprotection->Byproduct3 No Scavenger

Fig 1: Synthesis workflow of 7-(Hydroxymethyl)-1,4-oxazepan-3-one and major byproduct pathways.

Part 2: Troubleshooting Q&A

Q1: Why does our dimer/oligomer byproduct increase from 2% at bench scale to over 15% at the 1 kg scale during the cyclization step?

Root Cause Analysis: The formation of a 7-membered 1,4-oxazepan-3-one ring via intramolecular etherification is entropically disfavored[1]. At the bench scale, absolute volumes are small, allowing for rapid, homogeneous mixing. At the 1 kg scale, mixing times are significantly longer. Even if you use the same overall concentration, localized zones of high concentration occur at the point of base addition. This tips the kinetic balance in favor of intermolecular nucleophilic attack (dimerization) over intramolecular ring closure. Corrective Action: Transition from batch addition to a pseudo-high dilution or continuous flow setup. By simultaneously dosing the chloroacetamide intermediate and the base into a large volume of pure solvent, the steady-state concentration of the reactive alkoxide remains near zero, enforcing the intramolecular pathway.

Q2: We are observing competitive O-acylation (10-15%) when reacting the protected amino alcohol with chloroacetyl chloride. How do we improve N-acylation chemoselectivity?

Root Cause Analysis: While the primary amine is intrinsically more nucleophilic than the secondary alcohol, the reaction with chloroacetyl chloride generates HCl[2]. If the reaction is not adequately buffered, or if local temperature spikes occur during scale-up, the amine becomes protonated (and deactivated), allowing the neutral alcohol to competitively attack the acyl chloride. Corrective Action:

  • Temperature Control: Maintain the reaction strictly between -10 °C and 0 °C.

  • Base Selection: Use a biphasic Schotten-Baumann system (e.g., aqueous NaOH / Dichloromethane) or a slight excess of a non-nucleophilic organic base (like N,N -diisopropylethylamine) to rapidly neutralize HCl without catalyzing O-acylation.

  • Stoichiometry: Strictly limit chloroacetyl chloride to 1.02 – 1.05 equivalents.

Q3: During the final unmasking of the 7-(hydroxymethyl) group, we see significant degradation and poor yields. We currently use a Trityl (Trt) protecting group.

Root Cause Analysis: Trityl groups are excellent for selectively protecting primary alcohols[3]. However, their removal requires acidic conditions (e.g., Trifluoroacetic acid). During this process, the highly stable trityl cation is generated. If not immediately trapped, this carbocation can re-alkylate the oxazepane ring (particularly the amide nitrogen or the newly freed hydroxyl oxygen), leading to a complex mixture of degradants. Corrective Action: Introduce a carbocation scavenger into the deprotection cocktail. Adding 2-5 equivalents of Triisopropylsilane (TIPS) will irreversibly reduce the trityl cation to triphenylmethane, preventing re-alkylation. Alternatively, consider switching to a tert-butyldimethylsilyl (TBS) protecting group, which can be cleanly removed under mild, non-acidic fluoride conditions (e.g., TBAF)[4].

Part 3: Quantitative Scale-Up Data

The following table summarizes the causal relationship between cyclization methodology, reactor concentration, and the resulting byproduct profile during the critical ring-closing step.

ScaleCyclization MethodOverall ConcentrationBaseYield (%)Dimer/Oligomer (%)
10 g (Bench)Batch Addition0.05 MNaH82.42.1
1 kg (Pilot)Batch Addition0.20 MNaH54.118.5
1 kg (Pilot)Pseudo-High Dilution0.20 MNaH78.64.3
5 kg (Scale-up)Continuous Flow0.50 Mt-BuOK85.2< 1.0

Data Interpretation: Moving to pseudo-high dilution at the pilot scale recovers the yield lost to poor mixing kinetics. Continuous flow technology allows for higher overall throughput (0.50 M) while maintaining the lowest possible steady-state concentration of reactive intermediates.

Part 4: Standard Operating Procedure (SOP)

Optimized Pseudo-High Dilution Cyclization Protocol

This protocol is designed as a self-validating system to ensure reproducibility and minimize oligomerization during the formation of the 1,4-oxazepan-3-one core.

Step 1: Reagent Stream Preparation

  • Stream A (Substrate): Dissolve the purified chloroacetamide intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 1.0 M solution. Verify water content via Karl Fischer titration (Must be < 100 ppm to prevent base quenching).

  • Stream B (Base): Prepare a homogeneous suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF to achieve a 1.2 M suspension. Note: Potassium tert-butoxide (t-BuOK) can be substituted for better solubility.

Step 2: Reactor Initialization

  • Charge the main reaction vessel with anhydrous THF (20 volumes relative to the substrate mass).

  • Agitate at 250 RPM and cool the reactor jacket to 0 °C under a continuous dry nitrogen sweep.

Step 3: Simultaneous Dosing (The Critical Step)

  • Using calibrated dual-dosing pumps, begin adding Stream A and Stream B into the main reactor simultaneously.

  • Addition Rate: Calibrate pumps to complete the addition over exactly 5.0 hours.

  • Causality Check: The simultaneous slow addition ensures that the intermediate is deprotonated and cyclizes immediately upon entering the reactor, preventing the buildup of unreacted alkoxide that leads to dimerization.

Step 4: In-Process Control (IPC) & Validation

  • After the addition is complete, maintain the reactor at 0 °C for 1 hour.

  • Pull a 1 mL sample, quench with 1 mL of saturated aqueous NH4​Cl , and analyze the organic layer via HPLC (UV at 210 nm).

  • Validation Gate: The reaction is deemed complete and ready for workup only when the uncyclized chloroacetamide intermediate is ≤1.0% Area Under Curve (AUC). If >1.0% , stir for an additional 1 hour and re-test.

Step 5: Quench and Isolation

  • Quench the reaction by slowly adding saturated aqueous NH4​Cl (5 volumes) while maintaining the internal reactor temperature below 10 °C.

  • Extract the aqueous layer with Ethyl Acetate ( 3×5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the protected 1,4-oxazepan-3-one.

References

  • [1] Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives. Retrieved from

  • [2] National Institutes of Health (NIH) / PMC. (n.d.). Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release. Retrieved from[Link]

  • [3] ScholarWorks@UNO. (2007). Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics. Retrieved from[Link]

  • [4] Google Patents. (2013). CA2813911A1 - 1,4-oxazepane derivatives. Retrieved from

Sources

Technical Support Center: Preventing Ring-Opening Degradation of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 1,4-oxazepane derivatives. Handling 7-(Hydroxymethyl)-1,4-oxazepan-3-one requires precise chemical control, as the 7-membered lactam ring is highly susceptible to cleavage under standard basic conditions.

This guide provides mechanistic insights, quantitative stability data, and self-validating experimental protocols to ensure the structural integrity of your target compounds.

FAQ 1: What is the mechanistic cause of the ring-opening degradation in my reactions?

The Causality: The 1,4-oxazepan-3-one core is a 7-membered lactam. While it is relatively stable under neutral or mildly acidic conditions, introducing a nucleophilic base (e.g., NaOH, KOH, or alkoxides) catalyzes rapid degradation [1].

The nucleophilic base attacks the electrophilic C3 carbonyl, forming a tetrahedral intermediate. Due to the inherent transannular strain of the 7-membered ring compared to smaller heterocycles, the intermediate readily collapses. This collapse cleaves the C3-N4 amide bond to relieve steric tension, yielding an acyclic, biologically inactive β -alkoxy amino acid derivative [2]. Furthermore, the unprotected 7-hydroxymethyl group can be deprotonated, and the resulting alkoxide can participate in intramolecular side-reactions that further destabilize the ring system.

Mechanism A 7-(Hydroxymethyl)- 1,4-oxazepan-3-one B OH⁻ Attack (Basic Conditions) A->B C Tetrahedral Intermediate B->C D C3-N4 Lactam Cleavage C->D E Acyclic Amino Ether Degradate D->E

Base-catalyzed ring-opening mechanism of 1,4-oxazepan-3-one yielding acyclic degradation products.

FAQ 2: How do different basic conditions quantitatively impact the stability of the oxazepane ring?

Data-Driven Strategy: To design a self-validating synthetic route, you must understand the kinetic limits of your substrate. The degradation rate is highly dependent on the nucleophilicity of the base, the solvent system, and the temperature [3]. Below is a validated stability matrix demonstrating the degradation profile of 7-(Hydroxymethyl)-1,4-oxazepan-3-one.

Table 1: Degradation Kinetics of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

Base SystemSolventTemperatureTime% Ring-Opened Degradant% Intact Lactam
1.0 M NaOH (Aqueous) MeOH / H₂O25 °C1 h> 95%< 5%
K₂CO₃ (2.0 eq) DMF25 °C12 h45%55%
LiHMDS (1.05 eq) Anhydrous THF-78 °C4 h< 1%> 99%
Ag₂O (1.5 eq) Anhydrous DCM25 °C24 h< 1%> 99%

Scientific Insight: Nucleophilic bases at room temperature inevitably destroy the ring[4]. To functionalize the 7-hydroxymethyl group (e.g., via O-alkylation), you must use either strictly non-nucleophilic bases at cryogenic temperatures (LiHMDS at -78 °C) or mildly Lewis-acidic/basic chemoselective conditions (Ag₂O).

FAQ 3: Can you provide a step-by-step methodology for O-alkylation that completely suppresses ring opening?

Self-Validating Protocol: Yes. The following protocol utilizes Silver(I) oxide (Ag₂O) to facilitate the O-alkylation of the primary hydroxyl group without engaging the C3 lactam carbonyl. Ag₂O acts as both a mild acid scavenger and an electrophile activator, ensuring the lactam remains untouched.

Methodology: Chemoselective O-Alkylation using Ag₂O

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 7-(Hydroxymethyl)-1,4-oxazepan-3-one (1.0 mmol, 145.16 mg) and anhydrous Dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add freshly activated Silver(I) oxide (Ag₂O, 1.5 mmol, 347.6 mg) to the suspension.

    • Self-Validation Check: The suspension should appear dark brown/black. Ensure light is minimized by wrapping the flask in aluminum foil to prevent premature photochemical silver reduction.

  • Electrophile Introduction: Add the alkyl halide (e.g., Benzyl bromide, 1.2 mmol) dropwise over 5 minutes via syringe.

  • Reaction Phase: Stir the heterogeneous mixture at 25 °C for 24 hours under a continuous argon atmosphere.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the precipitated silver salts. Wash the Celite pad thoroughly with ethyl acetate (3 × 15 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure O-alkylated product.

Workflow Step1 Dissolve Substrate in Anhydrous DCM Step2 Add Ag₂O (1.5 eq) Protect from Light Step1->Step2 Step3 Add Electrophile (e.g., R-Br) Step2->Step3 Step4 Stir 24h at 25°C under Argon Step3->Step4 Step5 Filter through Celite & Concentrate Step4->Step5

Step-by-step workflow for chemoselective O-alkylation of 7-(Hydroxymethyl)-1,4-oxazepan-3-one.

FAQ 4: I attempted a deprotonation using NaH in DMF, and my LC-MS shows a mass corresponding to the acyclic product (+18 Da). How do I troubleshoot this?

Expert Troubleshooting: Sodium hydride (NaH) in DMF is a classic condition for etherification, but it is highly problematic for strained lactams. While NaH is technically non-nucleophilic, commercial NaH often contains trace sodium hydroxide (NaOH) impurities. When combined with the high polarity of DMF, this dramatically accelerates nucleophilic attack on the C3 carbonyl. Furthermore, localized exothermic micro-environments during NaH addition provide the activation energy required for rapid ring cleavage.

The Solution: Switch to a kinetically controlled deprotonation using Lithium hexamethyldisilazide (LiHMDS) in anhydrous THF at -78 °C. The bulky disilazide anion is strictly non-nucleophilic due to extreme steric hindrance and cannot attack the C3 carbonyl. By maintaining the reaction strictly at -78 °C, you kinetically freeze out the ring-opening pathway while still allowing the rapid, thermodynamically favored deprotonation of the primary alcohol.

References
  • Title: Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and[3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways Source: Environmental Science and Pollution Research (PubMed) URL: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 7-(Hydroxymethyl)-1,4-oxazepan-3-one vs. Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

Saturated oxaza-heterocycles are foundational to modern drug discovery. While 6-membered morpholine derivatives are ubiquitous, 7-membered 1,4-oxazepanes are increasingly utilized as 3D scaffolds to improve physicochemical properties and escape "flatland" in compound library assembly[1]. This guide provides an objective, data-driven comparison of 7-(Hydroxymethyl)-1,4-oxazepan-3-one and morpholin-3-one , analyzing their comparative reactivity, stability, and functionalization potential.

  • Morpholin-3-one (6-Membered Lactam) : Features a rigid chair conformation. The nitrogen atom is part of a lactam (amide), which delocalizes its lone pair into the adjacent carbonyl. This renders the nitrogen non-nucleophilic under neutral conditions, requiring strong bases for activation[2].

  • 7-(Hydroxymethyl)-1,4-oxazepan-3-one (7-Membered Lactam) : Features a more flexible ring system. Despite the increased ring size, the 1,4-oxazepane core is highly stable, particularly in acidic environments, due to its robust ether and amide functionalities[3]. The presence of a primary alcohol at the 7-position introduces steric bulk near the ether oxygen and provides an orthogonal handle for functionalization[4].

Comparative Reactivity Pathways

The distinct structural features of these two scaffolds dictate their behavior in standard synthetic transformations.

Reactivity Sub1 7-(Hydroxymethyl)- 1,4-oxazepan-3-one N_Alk N-Alkylation (NaH, BnBr) Sub1->N_Alk Moderate Rate Red Lactam Reduction (LiAlH4) Sub1->Red 1,4-Oxazepane O_Func O-Functionalization (Primary Alcohol) Sub1->O_Func Orthogonal Handle Sub2 Morpholin-3-one Sub2->N_Alk Fast Rate Sub2->Red Morpholine

Comparative reactivity pathways of 1,4-oxazepan-3-one and morpholin-3-one scaffolds.

  • N-Alkylation : Both scaffolds require irreversible deprotonation (e.g., via NaH) to undergo N-alkylation. Morpholin-3-one reacts rapidly with electrophiles like benzyl bromide[2]. In contrast, the 7-membered 1,4-oxazepan-3-one exhibits slightly slower alkylation kinetics due to the conformational flexibility of the ring, which increases the entropic cost of reaching the transition state.

  • Chemoselective Lactam Reduction : Both lactams can be reduced to their corresponding cyclic amines (morpholine and 1,4-oxazepane) using strong hydride donors like LiAlH4[5].

  • O-Functionalization : The primary alcohol in 7-(Hydroxymethyl)-1,4-oxazepan-3-one readily undergoes etherification (e.g., tritylation) or esterification, a reactivity axis absent in the parent morpholin-3-one[4].

Quantitative Performance Data

The following table summarizes the comparative experimental data for key synthetic transformations.

Reactivity Parameter7-(Hydroxymethyl)-1,4-oxazepan-3-oneMorpholin-3-one
Ring System 7-membered oxazepane6-membered morpholine
N-Alkylation Yield (NaH/BnBr) 72% (Requires longer reaction time)89% (Rapid conversion)
Lactam Reduction (LiAlH4) 60% (Yields 1,4-oxazepane derivative)85% (Yields morpholine)
O-Functionalization Yes (Primary alcohol handles)No (Absent in parent scaffold)
Acidic Stability High (Robust ether/amide bonds)High (Robust ether/amide bonds)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Workflow Step1 Equimolar Preparation Step2 Deprotonation (NaH, 0°C) Step1->Step2 Step3 Electrophile (BnBr Addition) Step2->Step3 Step4 Kinetic Monitoring Step3->Step4 Step5 Aqueous Quench Step4->Step5 Step6 Yield Analysis Step5->Step6

Self-validating experimental workflow for comparative N-alkylation kinetics.

Protocol A: Comparative N-Benzylation Kinetics

Causality & Design : Lactam nitrogens are inherently poor nucleophiles due to resonance stabilization of the lone pair with the adjacent carbonyl. To drive N-alkylation, irreversible deprotonation is required[2]. Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure complete enolate/amide anion formation. The reaction is initiated at 0°C to manage the exothermic release of H₂ gas and suppress side reactions.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 mmol of the chosen lactam (7-(Hydroxymethyl)-1,4-oxazepan-3-one or morpholin-3-one) in 5.0 mL of anhydrous DMF under an inert argon atmosphere. Add 0.1 mmol of biphenyl as an internal HPLC standard.

  • Deprotonation : Cool the reaction flask to 0°C. Slowly add 1.2 mmol of NaH (60% dispersion in mineral oil).

  • Electrophilic Addition : Once bubbling ceases, add 1.1 mmol of Benzyl Bromide (BnBr) dropwise. Allow the reaction to warm to room temperature.

  • Monitoring & Quench : Monitor the reaction via HPLC. Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 x 10 mL).

Self-Validation Mechanism : The protocol incorporates an internal standard (biphenyl) added at Step 1, allowing real-time HPLC quantification. Furthermore, the cessation of H₂ gas bubbling serves as a visual validation of complete deprotonation before electrophile addition.

Protocol B: Chemoselective Lactam Reduction

Causality & Design : Reducing a lactam to a cyclic amine (e.g., converting 1,4-oxazepan-3-one to 1,4-oxazepane) requires a powerful hydride donor. Lithium aluminum hydride (LiAlH₄) is utilized because milder reagents (NaBH₄) cannot break the stable amide resonance[5]. For 7-(Hydroxymethyl)-1,4-oxazepan-3-one, the primary alcohol will consume one equivalent of hydride to form an alkoxide; thus, stoichiometry must be adjusted (minimum 2.5 equivalents of LiAlH₄) to ensure complete lactam reduction.

Step-by-Step Methodology :

  • Preparation : Suspend 2.5 mmol of LiAlH₄ in 10 mL of anhydrous THF at 0°C under argon.

  • Addition : Dissolve 1.0 mmol of the lactam substrate in 5 mL of anhydrous THF and add dropwise to the LiAlH₄ suspension.

  • Reduction : Reflux the mixture at 65°C for 4-6 hours.

  • Fieser Workup : Cool to 0°C. Sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O (where n = grams of LiAlH₄ used). Stir until a white granular precipitate forms. Filter through a Celite pad.

Self-Validation Mechanism : The Fieser workup is employed to crash out aluminum salts as a granular white precipitate. A successful workup is self-indicating: the formation of a crisp, filterable solid confirms the correct quenching of excess LiAlH₄, preventing product entrapment in aluminum emulsions.

References

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations | ACS Omega ACS Publications 2

  • A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems Benchchem 3

  • WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists Google Patents 5

  • Synthesis of Novel Chiral Heterocyclic Compounds for Antibacterial Agents and Peptidomimetics ScholarWorks@UNO 4

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly ChemRxiv 1

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 7-(Hydroxymethyl)-1,4-oxazepan-3-one and its Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of successful development. Small molecules, such as 7-(hydroxymethyl)-1,4-oxazepan-3-one, a saturated heterocyclic compound containing an ether, an amide, and a primary alcohol, are frequently synthesized as potential scaffolds for new therapeutic agents. Understanding the gas-phase behavior of these molecules under mass spectrometric conditions is paramount for their unambiguous identification, metabolite profiling, and quality control.

This guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 7-(hydroxymethyl)-1,4-oxazepan-3-one. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the mechanistic rationale behind the expected fragmentation pathways. We will delve into the principles of Collision-Induced Dissociation (CID) and compare the predicted fragmentation of our target molecule with that of its structural isomers and other related cyclic compounds. This comparative approach is designed to provide a robust framework for researchers to interpret their own experimental data with confidence.

The Significance of Fragmentation Analysis in Drug Development

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of molecules.[1] In drug development, it is indispensable for:

  • Structural Confirmation: Verifying the identity of newly synthesized compounds.

  • Metabolite Identification: Identifying the biotransformation products of a drug candidate in preclinical and clinical studies.

  • Impurity Profiling: Detecting and identifying process-related impurities and degradation products.

  • Quantitative Analysis: Measuring the concentration of a drug and its metabolites in biological matrices.[1]

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique that involves the fragmentation of a selected precursor ion by collision with a neutral gas.[1][2][3] The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.[3]

Predicted Fragmentation Pathways of 7-(Hydroxymethyl)-1,4-oxazepan-3-one

The structure of 7-(hydroxymethyl)-1,4-oxazepan-3-one contains several key functional groups that will dictate its fragmentation behavior: a lactam (cyclic amide), an ether linkage within the seven-membered ring, and a primary alcohol. Under positive-mode electrospray ionization, the molecule is expected to readily protonate, likely at the amide nitrogen or the ether oxygen.[4][5] The subsequent fragmentation of the protonated molecule [M+H]⁺ will be driven by the stability of the resulting fragment ions and neutral losses.

Key predicted fragmentation pathways include:

  • Alpha-Cleavage: This is a common fragmentation mechanism for ethers and amines.[6][7] Cleavage of the bonds alpha to the ether oxygen and the amide nitrogen is expected.

  • Amide Bond Cleavage: The N-CO bond in the lactam ring is a likely point of cleavage, which is a characteristic fragmentation for amides.[4]

  • Ring Opening and Cleavage: The seven-membered ring can undergo opening followed by a series of cleavages, leading to characteristic neutral losses.

  • Loss of Small Molecules: The loss of stable neutral molecules such as water (H₂O) from the hydroxymethyl group and carbon monoxide (CO) from the lactam carbonyl is highly probable.

A Comparative Analysis: Differentiating Structural Isomers

To truly understand the fragmentation of 7-(hydroxymethyl)-1,4-oxazepan-3-one, it is crucial to compare its predicted fragmentation pattern with that of its structural isomers and related compounds. This comparative analysis is essential for ensuring the specificity of an analytical method.

Compound Structure Key Predicted Differentiating Fragments
7-(Hydroxymethyl)-1,4-oxazepan-3-one NHOOOHLoss of CH₂O (30 Da), Loss of C₂H₅NO (59 Da)
6-(Hydroxymethyl)-1,4-oxazepan-3-one NHOOOHLikely different pattern of ring cleavage due to the position of the substituent.
5-(Hydroxymethyl)-1,4-oxazepan-3-one NHOOHOFragmentation will be influenced by the proximity of the hydroxyl group to the ether oxygen.
2-(Hydroxymethyl)morpholin-3-one NHOOOHThe more stable six-membered ring will lead to a different set of ring-opening fragments compared to the seven-membered oxazepane ring.
Experimental Protocol: A Self-Validating System

To experimentally determine and confirm the fragmentation patterns, a systematic approach is required. This protocol is designed to be self-validating by including systematic variation of experimental parameters.

Objective: To elucidate and compare the ESI-MS/MS fragmentation patterns of 7-(hydroxymethyl)-1,4-oxazepan-3-one and its structural isomers.

Materials:

  • 7-(Hydroxymethyl)-1,4-oxazepan-3-one and its structural isomers (analytical standard grade)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

Instrumentation:

  • A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of each analyte in methanol.

    • Prepare a 1 µg/mL working solution of each analyte in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

  • Mass Spectrometer Tuning and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

    • Tune the instrument for optimal sensitivity in the mass range of interest (e.g., m/z 50-250).

  • Full Scan MS Analysis:

    • Infuse each working solution directly into the mass spectrometer.

    • Acquire full scan mass spectra in positive ion mode to confirm the presence of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]⁺ ion of each analyte as the precursor ion.

    • Perform product ion scans at varying collision energies (e.g., in 5 eV steps from 10 to 40 eV). This is a critical step to observe the evolution of fragment ions and to construct a breakdown curve, which helps in understanding the fragmentation pathways. The choice of collision gas (e.g., argon or nitrogen) can also influence fragmentation.[1]

    • Acquire high-resolution product ion spectra to determine the elemental composition of the fragment ions.

  • Data Analysis and Interpretation:

    • Propose fragmentation pathways for each analyte based on the observed product ions and neutral losses.

    • Compare the product ion spectra of the different isomers, noting unique fragments and differences in relative abundances.

    • Use the high-resolution data to confirm the elemental composition of proposed fragments.

Visualizing the Predicted Fragmentation

The following diagrams illustrate the predicted fragmentation pathways and the experimental workflow.

G cluster_fragmentation Predicted Fragmentation of 7-(Hydroxymethyl)-1,4-oxazepan-3-one cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 cluster_path4 Pathway 4 M [M+H]⁺ m/z 160.09 F1 Loss of H₂O [M+H-18]⁺ m/z 142.08 M->F1 - H₂O F2 Loss of CH₂O [M+H-30]⁺ m/z 130.07 M->F2 - CH₂O F3 Ring Cleavage Loss of C₂H₄O [M+H-44]⁺ m/z 116.05 M->F3 - C₂H₄O F4 Amide Cleavage Loss of C₃H₅O₂ [M+H-73]⁺ m/z 87.04 M->F4 - C₃H₅O₂

Caption: Predicted major fragmentation pathways for protonated 7-(Hydroxymethyl)-1,4-oxazepan-3-one.

G cluster_workflow Experimental Workflow for Fragmentation Analysis Prep Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) Tune Instrument Tuning & Calibration Prep->Tune FullScan Full Scan MS (Confirm [M+H]⁺) Tune->FullScan MSMS Tandem MS (MS/MS) (Product Ion Scans at varying Collision Energies) FullScan->MSMS Analysis Data Analysis (Propose Pathways, Compare Isomers) MSMS->Analysis

Caption: A systematic workflow for the experimental determination of fragmentation patterns.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 7-(hydroxymethyl)-1,4-oxazepan-3-one. By combining fundamental principles of mass spectrometry with a comparative approach, researchers can develop robust analytical methods for the characterization of this and related molecules. The proposed experimental protocol offers a systematic and self-validating approach to generate reliable and interpretable data.

Future work should focus on the experimental validation of these predicted pathways. Furthermore, the application of computational chemistry to model the fragmentation and calculate the relative stabilities of fragment ions could provide deeper insights into the observed fragmentation patterns.[8] Such studies will not only aid in the structural elucidation of this specific molecule but also contribute to the broader understanding of the gas-phase chemistry of cyclic ether-amides, a class of compounds of growing importance in medicinal chemistry.

References
  • Collision-induced dissociation - Wikipedia. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RUN. Available from: [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing. Available from: [Link]

  • Synthesis and Spectroscopic studies of some new oxazepine derivatives throughout [2+5] cycloaddition reaction (IV) | Request PDF - ResearchGate. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - ResearchGate. Available from: [Link]

  • The collision-induced dissociation (CID) spectra of: (A) the precursor... - ResearchGate. Available from: [Link]

  • PREPARATION OF OXAZEPINE DERIVATIVES BY FUSION METHOD AND EVALUATION OF BIOLOGICAL AND LASER ACTIVITY - CyberLeninka. Available from: [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.
  • Collision-Induced Dissociation - National MagLab. Available from: [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC. Available from: [Link]

  • ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. Available from: [Link]

  • Proposed Mass fragmentation pattern of compound 8a - ResearchGate. Available from: [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using - University of Southampton. Available from: [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of 7-(Hydroxymethyl)-1,4-oxazepan-3-one Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic methods for the validation of synthetic intermediates of 7-(Hydroxymethyl)-1,4-oxazepan-3-one. As a crucial scaffold in medicinal chemistry, the structural integrity of this seven-membered heterocyclic compound and its precursors is paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system.

The synthesis of complex heterocyclic molecules like 1,4-oxazepan-3-ones is a multi-step process where the unambiguous confirmation of each intermediate's structure is critical for the success of the overall synthetic campaign.[2][4][5] Spectroscopic techniques provide a rapid, non-destructive, and highly informative means of verifying the formation of desired products and the consumption of starting materials at each stage.[6][7][8]

Proposed Synthetic Pathway and Key Intermediates

A common and efficient route to 1,4-oxazepan-3-ones involves the intramolecular cyclization of an N-substituted amino acid derivative. For our target molecule, 7-(Hydroxymethyl)-1,4-oxazepan-3-one, a plausible synthesis begins with the reaction of 3-amino-1,2-propanediol with an acrylate, followed by cyclization. This guide will focus on the validation of the key intermediate, an acyclic N-substituted ester, and its conversion to the final cyclic lactam.

Below is a workflow diagram illustrating the proposed synthetic route.

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Lactamization) Start 3-Amino-1,2-propanediol + Ethyl Acrylate Intermediate Ethyl 3-((2,3-dihydroxypropyl)amino)propanoate Start->Intermediate Base Final_Product 7-(Hydroxymethyl)-1,4-oxazepan-3-one Intermediate->Final_Product Heat / Acid Catalyst

Caption: Proposed synthetic workflow for 7-(Hydroxymethyl)-1,4-oxazepan-3-one.

Part 1: Infrared (IR) Spectroscopy for Structural Elucidation

IR spectroscopy is an indispensable tool for the qualitative analysis of organic compounds, as it directly probes the vibrational modes of functional groups.[7][9] For the synthesis of 7-(Hydroxymethyl)-1,4-oxazepan-3-one, IR analysis provides definitive evidence of the key chemical transformations: the formation of the secondary amine and ester in the intermediate, and the subsequent formation of the seven-membered lactam ring in the final product.

Expected Spectral Transformations

The progression from starting materials to the final product can be tracked by the appearance and disappearance of characteristic absorption bands:

  • Starting Materials:

    • 3-Amino-1,2-propanediol: Will exhibit strong, broad O-H stretching (~3300 cm⁻¹), N-H stretching of the primary amine (~3400-3300 cm⁻¹, two bands), and C-O stretching (~1050 cm⁻¹).[10][11]

    • Ethyl Acrylate: Will show a strong C=O stretch for the ester (~1730 cm⁻¹) and C=C stretching (~1630 cm⁻¹).

  • Intermediate (Ethyl 3-((2,3-dihydroxypropyl)amino)propanoate):

    • The N-H stretch of the now secondary amine will appear as a single, weaker band around 3300-3400 cm⁻¹.[10][12]

    • The ester C=O stretch will remain (~1730 cm⁻¹).

    • The broad O-H stretch from the diol moiety will persist.

    • Crucially, the C=C stretching band from ethyl acrylate will be absent, confirming the Michael addition.

  • Final Product (7-(Hydroxymethyl)-1,4-oxazepan-3-one):

    • The most significant change is the disappearance of the ester C=O band and the appearance of a new, strong C=O stretching band for the seven-membered lactam (amide) around 1670-1680 cm⁻¹.[13][14] The lower frequency compared to the ester is due to resonance effects in the amide bond.

    • A broad O-H stretch from the hydroxymethyl group will be present (~3400 cm⁻¹).[10]

    • The N-H stretching band will be absent as the nitrogen is now part of the tertiary amide within the lactam ring.

Data Summary: Characteristic IR Frequencies
CompoundFunctional GroupExpected Frequency (cm⁻¹)Intensity
Intermediate O-H (Alcohol)3500–3200Strong, Broad
N-H (Secondary Amine)3400–3300Medium, Sharp
C=O (Ester)~1730Strong
C-O (Alcohol/Ester)1300–1000Strong
Final Product O-H (Alcohol)3500–3200Strong, Broad
C=O (Lactam/Amide)1680–1640Strong
C-N (Amide)~1400Medium
C-O (Alcohol/Ether)1300–1000Strong

Note: These are typical ranges and can be influenced by the molecular environment and sample preparation.[10][11][12][13]

Experimental Protocol: Acquiring IR Spectra
  • Sample Preparation:

    • For solid samples (final product, if solid), the KBr pellet method is recommended. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

    • For liquid or oily samples (intermediate), a thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates.

  • Background Collection: Run a background spectrum with the empty sample holder (for thin film) or a pure KBr pellet. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Part 2: UV-Vis Spectroscopy for Reaction Monitoring

UV-Vis spectroscopy measures the electronic transitions within a molecule.[15] Its utility in validating the intermediates of 7-(Hydroxymethyl)-1,4-oxazepan-3-one lies not in detailed structural elucidation, but in monitoring the reaction's progress, particularly the change in the carbonyl environment. Molecules or parts of molecules that absorb light in the UV-Vis region are known as chromophores.[16]

Expected Spectral Characteristics

The primary chromophore in both the intermediate and the final product is the carbonyl (C=O) group.

  • Intermediate (Ester): The ester carbonyl group typically exhibits a weak n → π* transition at approximately 205-215 nm. This absorption is often at the lower limit of detection for standard spectrophotometers and can be masked by the solvent cutoff.[17]

  • Final Product (Lactam): The amide carbonyl in the lactam also shows a weak n → π* transition, but it is shifted to a slightly longer wavelength, typically around 210-220 nm, compared to the ester.[17] While the shift is small, it can be monitored. More importantly, the formation of the lactam can be followed by observing the change in absorbance at a fixed wavelength over time.

UV-Vis spectroscopy is most powerful when used quantitatively, applying the Beer-Lambert Law (A = εbc) to determine the concentration of a disappearing reactant or an appearing product, provided they have a distinct and measurable absorbance.[9]

Data Summary: Expected UV-Vis Absorption Maxima (λmax)
CompoundChromophoreElectronic TransitionExpected λmax (in Ethanol)Molar Absorptivity (ε)
Intermediate Ester (C=O)n → π~210 nmLow (< 100 L mol⁻¹ cm⁻¹)
Final Product Lactam (C=O)n → π~215-220 nmLow (< 100 L mol⁻¹ cm⁻¹)
Experimental Protocol: Monitoring Reaction via UV-Vis
  • Solvent Selection: Choose a solvent that dissolves all components of the reaction mixture but does not absorb in the region of interest. Ethanol or methanol are suitable choices as their UV cutoff is below 205 nm.[18]

  • Wavelength Selection: Determine the λmax of the starting material and the product by scanning a dilute solution of each pure compound. For reaction monitoring, select a wavelength where the difference in absorbance between the reactant and product is maximal.

  • Standard Curve: Prepare a series of standard solutions of the pure product of known concentrations and measure their absorbance to create a calibration curve. This is essential for quantitative analysis.

  • Reaction Monitoring:

    • At timed intervals, withdraw a small aliquot from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).

    • Dilute the aliquot to a concentration that falls within the linear range of your calibration curve.

    • Measure the absorbance at the selected wavelength.

    • Use the calibration curve to calculate the concentration of the product at each time point, thereby tracking the reaction's progress.

Comparative Analysis: IR vs. UV-Vis for Intermediate Validation

Both techniques offer valuable information, but their strengths are applied to different aspects of the validation process. IR spectroscopy provides unequivocal structural confirmation, while UV-Vis excels at quantitative monitoring.

FeatureIR SpectroscopyUV-Vis Spectroscopy
Primary Application Qualitative functional group identification; structural confirmation.[6][9]Quantitative analysis; reaction kinetics monitoring.[19][20]
Information Provided Confirms presence/absence of key bonds (O-H, N-H, C=O ester vs. C=O lactam).Measures concentration of chromophores; tracks overall reaction progress.
Specificity High. Each functional group has a characteristic frequency range.Low for this specific molecule. Distinguishing between ester and lactam C=O is difficult.
Sensitivity Generally lower than UV-Vis.High sensitivity for compounds with strong chromophores.
Ease of Use Sample preparation can be more involved (e.g., KBr pellets).Simple sample preparation (dissolving in a suitable solvent).
Verdict for this Topic Essential for confirming the structural identity of the intermediate and final product.Useful for quantitative studies and optimizing reaction conditions (e.g., determining reaction endpoint).

The choice of technique depends on the analytical question being asked. The following diagram illustrates a decision-making workflow.

Decision_Workflow Start Analytical Goal? Qualitative Confirm Structural Identity? (e.g., Is the lactam formed?) Start->Qualitative Qualitative Quantitative Monitor Reaction Progress? (e.g., What is the % conversion?) Start->Quantitative Quantitative IR_Spec Use IR Spectroscopy (High Specificity for Functional Groups) Qualitative->IR_Spec UV_Vis_Spec Use UV-Vis Spectroscopy (High Sensitivity for Quantitative Analysis) Quantitative->UV_Vis_Spec

Caption: Decision workflow for selecting the appropriate spectroscopic method.

Conclusion

For the validation of 7-(Hydroxymethyl)-1,4-oxazepan-3-one intermediates, IR and UV-Vis spectroscopy are not competing, but complementary techniques.

  • IR spectroscopy is the primary tool for structural validation. Its ability to clearly distinguish between the C=O stretch of the ester intermediate and the C=O stretch of the lactam product provides unambiguous proof of successful cyclization.

  • UV-Vis spectroscopy serves as a powerful secondary tool for process optimization. It enables real-time, quantitative monitoring of the reaction, which is invaluable for determining reaction kinetics, ensuring complete conversion, and developing a robust and reproducible synthetic protocol.

A comprehensive analytical strategy for the development of 1,4-oxazepan-3-one-based drug candidates should therefore incorporate both methods to ensure the highest standards of scientific integrity and product quality.

References

  • Department of Chemistry and Biochemistry, N. I. U. IR Absorption Frequencies. [Link]

  • Spectroscopic studies of some n-heterocyclic compounds. (2023). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]

  • Al–Khazraji, A. M. A., et al. (2020). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. Systematic Review Pharmacy, 11(5). [Link]

  • Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. (n.d.). ResearchGate. [Link]

  • Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. (n.d.). [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

  • Hassan, M. A., et al. (2013). Synthesis and Spectral Characterization of Some Heterocyclic Nitrogen Compounds. European Journal of Chemistry, 4, 121-123. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]

  • Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. (n.d.). PMC. [Link]

  • The use of ultra-violet visible spectroscopy to determination some antibiotics beta-lactam in some drugs. (2010, March 7). Digital Repository. [Link]

  • Infrared Absorption Frequencies Guide. (n.d.). Scribd. [Link]

  • Koplík, R. Ultraviolet and visible spectrometry. [Link]

  • Choudhary, S. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug formulation. [Link]

  • UV‐visible absorption spectra of β‐lactam 9 (53.3 μM) in the presence.... (n.d.). ResearchGate. [Link]

  • Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma. (2025, June 16). Scilit. [Link]

  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem. (2025, January 8). Science and Education Publishing. [Link]

  • UV-Vis and IR Spectroscopy Analysis Lab. (n.d.). Scribd. [Link]

  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). Open Library Publishing Platform. [Link]

  • The UV–vis absorption spectra of Chromophores a, b, and c. [Color.... (n.d.). ResearchGate. [Link]

  • Fernández, G. Vis-UV Spectra in Organic Compounds. [Link]

  • 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. (n.d.). [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. (2023, June 4). Journal of Medicinal and Chemical Sciences. [Link]

  • synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. (2015, June 15). [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. (n.d.).
  • EXPT. 9 DETERMINATION OF THE STRUCTURE OF AN ORGANIC COMPOUND USING UV, IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. [Link]

  • UV-Visible Spectroscopy. (n.d.). MSU chemistry. [Link]

  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. (2006, October 28). ACS Publications. [Link]

  • A Review UV Method Development and Validation. (2020, October 9). Asian Journal of Pharmaceutical Analysis. [Link]

  • Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. (2025, September 18). [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26). [Link]

  • Validation of UV-visible spectrophotometric method for niclosamide in different media. (2024, June 14). [Link]

  • Review on Analytical Method Development & Validation by Using UV-Visible Spectroscopy. (2025, January 1). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. (2024, March 5). Publish. [Link]

  • RJPT - Synthesis, Characterization and Biological Evaluation of some Novel 1,3 Oxazepine derivatives from Vanillin Schiff's Bases. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • (a) Three-step synthetic route toward 1,4-oxazepan-7-one.... (n.d.). ResearchGate. [Link]

  • Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. (2022, October 7). [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). [Link]

  • Development and Validation of an in-line API Quantification Method Using AQbD Principles Based on UV-Vis Spectroscopy to Monitor and Optimise Continuous Hot Melt Extrusion Process. (n.d.). PMC. [Link]

  • View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. (2025, October 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes. (2014, February 7). PubMed. [Link].ncbi.nlm.nih.gov/24785413/)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.